Antazoline hydrochloride is a first-generation antihistaminic drug that has been repurposed as an effective antiarrhythmic agent, particularly for the termination of paroxysmal atrial fibrillation (AF). Despite its long history in medical use, dating back over 50 years, the detailed mechanisms of its antiarrhythmic action have only recently been systematically investigated. Originally developed for allergic conditions and available in topical formulations for allergic conjunctivitis, antazoline has gained significant attention in cardiology due to its favorable safety profile and rapid onset of action in converting recent-onset AF to sinus rhythm. The drug exhibits a multimodal pharmacological profile that includes antihistaminic, anticholinergic, and direct antiarrhythmic properties through its effects on cardiac ion channels. This complex mechanism distinguishes it from more specialized antiarrhythmic drugs and may contribute to its clinical efficacy in specific patient populations.
The rediscovery of antazoline's antiarrhythmic properties represents an interesting case of drug repurposing, where an established medication finds new therapeutic applications through better understanding of its pharmacological actions. Recent clinical studies have demonstrated that intravenous antazoline is highly effective in terminating AF during electrophysiological procedures, with conversion rates ranging from 72.2% in general recent-onset AF to 100% in AF induced during ablation procedures. The drug's favorable hemodynamic profile and rapid elimination characteristics make it particularly suitable for use in clinical settings where quick restoration of sinus rhythm is desired without prolonged exposure to antiarrhythmic effects. This technical review comprehensively examines the molecular, cellular, and physiological mechanisms underlying antazoline's therapeutic effects, with particular emphasis on its antiarrhythmic properties.
Antazoline exerts its antiarrhythmic effects primarily through multi-channel blockade in cardiac tissue, affecting several key ion currents responsible for action potential generation and propagation:
Sodium channel blockade: Antazoline significantly inhibits cardiac sodium channels, manifested by dose-dependent prolongation of P-wave duration and QRS complex width on surface ECG. This Class I antiarrhythmic effect reduces conduction velocity in atrial and ventricular tissue, which contributes to termination of reentrant arrhythmias. Experimental studies have demonstrated a substantial increase in atrial effective refractory periods (ERP), leading to a remarkable increase in atrial post-repolarization refractoriness - an antiarrhythmic mechanism also observed with amiodarone and quinidine. The sodium channel blocking effect occurs at clinically relevant concentrations and develops rapidly after intravenous administration [1] [2].
Potassium channel blockade: The drug prolongs cardiac repolarization through inhibition of potassium rectifier currents, evidenced by consistent QT interval prolongation on ECG. In healthy volunteers, antazoline administration increased QTcF (QT corrected using Fridericia formula) from 403±21 ms to 448±27 ms. This Class III antiarrhythmic effect increases the refractory period of cardiac cells, preventing the maintenance of atrial fibrillation. The repolarization-prolonging effects persist longer than the parent drug's plasma concentration, suggesting potential activity of metabolites or prolonged binding to cardiac ion channels [2] [3].
Calcium channel modulation: While less pronounced than its effects on sodium and potassium channels, antazoline demonstrates some inhibition of calcium currents, which may contribute to its antiarrhythmic efficacy without causing significant hemodynamic compromise. This effect likely explains the observed improvement in atrioventricular nodal conduction parameters, including increased AV node effective refractory period [1].
The following diagram illustrates antazoline's multi-channel blocking action and corresponding ECG changes:
Antazoline's multi-channel blocking effects and corresponding electrophysiological manifestations.
Beyond its direct ion channel effects, antazoline interacts with several receptor systems that may contribute to its overall pharmacological profile:
Histamine H1 receptor antagonism: As a first-generation antihistamine, antazoline exhibits potent competitive inhibition of histamine H1 receptors, which was the basis for its original clinical use in allergic conditions. This effect is rapid in onset and occurs at low drug concentrations. While this antihistaminic activity doesn't directly contribute to its antiarrhythmic effects, it may explain some of its anticholinergic properties [4] [3].
Anticholinergic activity: The drug demonstrates moderate antimuscarinic effects, which may influence its electrophysiological actions, particularly on sinoatrial and atrioventricular nodal function. However, the clinical significance of this effect in the context of its antiarrhythmic application appears to be minimal, as studies have not shown significant changes in heart rate or AV conduction parameters at therapeutic doses [4].
Possible metabolite activity: Recent pharmacokinetic evidence suggests that antazoline's electrophysiological effects, particularly QT interval prolongation, persist beyond the clearance of the parent drug from plasma. This temporal disconnect between plasma concentrations and pharmacological effect suggests that active metabolites may contribute to its antiarrhythmic activity. The hydroxy metabolite of antazoline has been identified as a potential candidate with biological activity, though its specific electrophysiological properties require further characterization [3].
The electrophysiological effects of antazoline have been quantitatively characterized in both healthy volunteers and patients with atrial fibrillation. The following table summarizes key parameters from clinical studies:
Table 1: Electrophysiological and Hemodynamic Effects of Intravenous Antazoline (250-300 mg) in Human Studies
| Parameter | Baseline Value | Post-Administration Value | Change | Clinical Significance |
|---|---|---|---|---|
| P-wave duration | 101 ± 10 ms | 110 ± 16 ms | +8.9%* | Slowed intra-atrial conduction |
| QRS complex | 101 ± 12 ms | 107 ± 12 ms | +5.9%* | Slowed ventricular conduction |
| QTcF interval | 403 ± 21 ms | 448 ± 27 ms | +11.2%* | Prolonged repolarization |
| AVN ERP | 284.3 ± 28.1 ms | 324.7 ± 48.8 ms | +14.2%* | Improved AV nodal refractoriness |
| Stroke Volume | 94.9 ± 21.8 mL | 82.4 ± 19.6 mL | -13.2%* | Moderate reduction |
| Atrial ERP | 226 ± 21 ms | 256 ± 23 ms | +13.3%* | Increased atrial refractoriness |
| Systolic BP | 127 ± 14 mmHg | 122 ± 15 mmHg | -3.9% | Minimal change |
Statistically significant change (p < 0.05) [1] [2]
The dose-dependency of antazoline's electrophysiological effects has been established in both experimental and clinical settings. The maximal effect on cardiac conduction and repolarization parameters is achieved at cumulative intravenous doses of 250-300 mg, with minimal additional benefit at higher doses. The onset of action is rapid, with significant electrophysiological changes observed within 2-5 minutes of intravenous administration. The duration of action extends beyond what would be expected from the parent drug's plasma concentration half-life, supporting the hypothesis of active metabolites with prolonged activity [1] [2] [3].
Recent studies have characterized antazoline's pharmacokinetic profile using advanced modeling approaches:
Table 2: Pharmacokinetic Parameters of Antazoline and Metabolite
| Parameter | Antazoline Value | Hydroxy-metabolite Value | Methodology |
|---|---|---|---|
| Terminal elimination half-life | 2.29 h | Not fully characterized | Non-compartmental analysis |
| Mean residence time | 3.45 h | - | Non-compartmental analysis |
| Volume of distribution | 315 L | - | PBPK modeling |
| Clearance | 80.5 L/h | Predicted: 12 L/h | In vitro-in vivo extrapolation |
| Protein binding | <50% | - | Equilibrium dialysis |
| Primary metabolic pathway | CYP2D6 (major), CYP2C19 (minor) | - | Recombinant CYP enzymes |
| Bioanalytical method | LC-MS/MS | LC-MS/MS | Validated assay |
| AUCinf (100 mg dose) | 825-910 ng·h/mL | - | PBPK prediction vs. observed |
The metabolic fate of antazoline has been elucidated through recent in vitro studies. The drug undergoes predominantly hepatic metabolism, with CYP2D6 identified as the primary cytochrome P450 enzyme responsible for its biotransformation. CYP2C19 plays a minor role in antazoline metabolism. Interestingly, studies with recombinant UDP-glucuronosyltransferases (UGT 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) showed no detectable glucuronidation, indicating that phase II metabolism does not represent a significant clearance pathway for antazoline. The discrepancy between clinically estimated clearance (80.5 L/h) and the in vitro-in vivo extrapolated value (70 L/h) suggests the existence of additional clearance mechanisms beyond CYP-mediated metabolism, possibly including renal excretion or other non-CYP enzymatic pathways [3].
The electrophysiological effects of antazoline in humans have been characterized using standardized protocols in controlled clinical studies:
Study Population: Patients with paroxysmal or persistent atrial fibrillation scheduled for first AF ablation, in sinus rhythm on procedure day, off antiarrhythmic drugs for ≥3 half-lives. Exclusion criteria included redo procedures, planned ablation beyond pulmonary vein isolation, history of cardiosurgical procedures, heart failure NYHA class ≥2, and chronic medications affecting cardiac ion channels [1].
Drug Administration: Antazoline mesylate administered intravenously in divided boluses (cumulative dose 250-300 mg). In cases of AF induction during electrophysiology study (EPS), antazoline was administered until conversion to sinus rhythm or maximum cumulative dose reached. Dosing strategy based on previous research showing maximal effectiveness with minimal adverse effects at this dose range [1].
Measurement Protocol: Comprehensive EPS performed before and after antazoline administration including (1) atrial extrastimulus pacing (S1-S2: 500-450 ms), (2) atrial incremental pacing, (3) sinus node recovery time at 160/min and 130/min, (4) measurement of inter- and intra-atrial conduction times, (5) assessment of atrio-venous conduction in all pulmonary veins. Measurements performed using LABSYSTEM Pro EP Recording System (Boston Scientific) [1].
Safety Monitoring: Continuous monitoring for serious adverse events defined as systolic blood pressure <90 mmHg, chest pain/discomfort, tachycardia >180/min, any ventricular arrhythmia. The high safety profile of antazoline was confirmed in multiple studies with no serious adverse events reported [1].
The following diagram illustrates the experimental workflow for assessing antazoline's electrophysiological effects:
Experimental workflow for assessing antazoline's electrophysiological effects.
The ADME properties of antazoline have been characterized using standardized in vitro methodologies:
Plasma Protein Binding: Determination using equilibrium dialysis against phosphate-buffered saline (pH 7.4). Warfarin used as control compound. Samples incubated for 6 hours at 37°C. Post-incubation, concentrations of antazoline in plasma and buffer chambers determined by LC-MS/MS. Protein binding calculated as percentage of drug recovered from plasma chamber relative to total chambers [3].
Microsomal Binding: Assessment using human liver microsomes with amitriptyline as positive control. Incubation conducted in phosphate buffer (pH 7.4) at 37°C. Free fraction determined by comparing metabolite formation in presence and absence of microsomes [3].
Metabolic Stability in Hepatocytes: Cryopreserved human hepatocytes thawed and suspended in Williams E medium. Antazoline incubated at 1 μM concentration. Aliquots taken at 0, 15, 30, 60, 90, and 120 minutes. Reactions terminated with acetonitrile. Samples analyzed by LC-MS/MS. Intrinsic clearance calculated from disappearance rate of parent compound [3].
Recombinant CYP Metabolism: Incubation with individual cDNA-expressed CYP enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in presence of NADPH-regenerating system. Metabolite formation monitored by LC-MS/MS. Relative activity calculated compared to positive control substrates [3].
UGT Glucuronidation Screening: Incubation with recombinant UGT enzymes (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) in presence of UDPGA. Detection of glucuronide metabolites by LC-MS/MS. No significant glucuronidation detected for any UGT isoform tested [3].
All experiments included appropriate positive controls and were conducted following current regulatory guidelines for in vitro ADME assays. Method sensitivity and quality were verified through parallel experiments with control compounds [3].
Antazoline's multi-channel blocking profile translates into specific clinical applications, particularly in the management of atrial fibrillation:
Pharmacological Cardioversion of AF: Intravenous antazoline demonstrates high efficacy in terminating recent-onset atrial fibrillation, with conversion rates of 72.2% in general AF populations and 92-100% in AF induced during electrophysiology procedures. The median time to conversion is 16 minutes in general AF and approximately 8.4 minutes in procedure-induced AF. This rapid action makes it particularly suitable for use during pulmonary vein isolation procedures where prompt restoration of sinus rhythm is necessary for completion of the ablation protocol [1] [2].
Procedure-Specific Advantages: A key advantage of antazoline in the electrophysiology laboratory is its lack of effect on atrio-venous conduction, which allows for continued assessment of pulmonary vein isolation during ablation procedures. Unlike many other antiarrhythmic drugs that impair conduction across the ablation lines, antazoline preserves the ability to confirm successful electrical isolation of pulmonary veins, a critical endpoint in AF ablation procedures [1].
Safety Profile in Specific Populations: Clinical studies have demonstrated the safety of antazoline in elderly patients and those with stable coronary artery disease, populations often excluded from trials of other antiarrhythmic drugs. The drug shows minimal effects on blood pressure and does not precipitate significant ventricular arrhythmias, though QT prolongation requires appropriate monitoring [3].
Beyond its antiarrhythmic properties, antazoline demonstrates several other biological activities with potential therapeutic implications:
Antiviral Effects: Recent screening of FDA-approved drug libraries identified this compound as a potent inhibitor of hepatitis B virus (HBV) DNA secretion, with an EC50 of 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells. This represents a potential drug repurposing opportunity for managing chronic HBV infection, though the mechanism underlying this effect requires further characterization [5].
Historical Applications: Antazoline continues to be used in topical formulations for allergic conjunctivitis, often in combination with the vasoconstrictor naphazoline. The combination provides rapid relief of ocular itching and redness through H1 receptor blockade and vasoconstriction. Additionally, a 1954 study reported modest hypoglycemic activity, though this effect has not been pursued in contemporary therapeutic development [6] [4].
The safety profile of antazoline has been characterized through clinical studies and post-marketing surveillance:
Hematological Effects: Antazoline has been associated with rare cases of thrombocytopenic purpura, believed to result from drug-dependent antibodies that cause complement fixation and platelet agglutination. These reactions are drug-specific and can persist for months after exposure, with documented cases showing recurrence upon reexposure [7] [4].
Reproductive Safety: A large retrospective cohort study (1997-2011) evaluating the safety of antazoline-naphazoline eye drops during the first trimester of pregnancy found no association between exposure and major congenital malformations (OR 0.88, 95% CI 0.71-1.09). However, the study could not account for over-the-counter use or duration of treatment [7].
Drug Interactions: Based on its metabolic profile, antazoline has potential interactions with CYP2D6 inhibitors, which may increase its exposure. Additionally, concomitant use with other QT-prolonging drugs should be approached with caution due to the potential additive effect on cardiac repolarization [4] [3].
This compound represents a fascinating example of drug repurposing, where new clinical applications have been discovered for a well-established pharmaceutical agent. Its multi-channel blocking action, combining sodium and potassium channel inhibition with minimal hemodynamic effects, provides a unique electrophysiological profile that is particularly advantageous in specific clinical scenarios, such as during AF ablation procedures. The recent characterization of its ADME properties and the development of PBPK models have significantly advanced our understanding of its pharmacokinetic-pharmacodynamic relationships.
Future research directions should focus on several key areas: First, the characterization of active metabolites and their contribution to the drug's electrophysiological effects, particularly the persistent QT prolongation observed beyond the parent drug's clearance. Second, formal randomized controlled trials comparing antazoline with other first-line antiarrhythmic drugs for pharmacological cardioversion of AF would help establish its relative efficacy and safety. Third, exploration of its antiviral properties against hepatitis B virus may open new therapeutic applications beyond cardiology. Finally, the development of novel formulations or derivatives that maximize its antiarrhythmic efficacy while minimizing non-cardiac effects could enhance its clinical utility.
The table below summarizes the key quantitative findings from a preclinical pharmacokinetic study in rats following a single intravenous dose of 10 mg/kg [1].
| Parameter | Value |
|---|---|
| Analytical Method | Reversed-Phase Ion-Pair Chromatography with liquid-liquid extraction [1] |
| Internal Standard | Phenacetin [1] |
| Terminal Elimination Half-Life (t₁/₂) | 3.53 hours [1] |
| Urinary Excretion (0-72 hours) | 61.8% of administered dose [1] |
| Biliary Excretion (0-24 hours) | 14.2% of administered dose [1] |
| Fecal Excretion (0-72 hours) | 5.9% of administered dose [1] |
| Total Recovery | ~81.9% of administered dose [1] |
These results indicate that Antazoline undergoes relatively fast elimination in rats, with renal excretion as the primary elimination route [1].
This section outlines the validated methodology used for the quantification of Antazoline in rat biological matrices [1].
The following diagram illustrates the key stages of a preclinical pharmacokinetic study for Antazoline in a rat model:
Antazoline is a first-generation antihistamine with anticholinergic properties that has been in clinical use for several decades, primarily employed for relieving nasal congestion and allergic conjunctivitis through topical formulations. [1] [2] As an ethylenediamine-class H1 receptor antagonist, antazoline represents one of the earlier developed antihistaminic agents that demonstrates competitive inhibition at histamine H1 receptors while exhibiting secondary anticholinergic activity. [3] [4] Unlike many first-generation antihistamines that have been largely replaced by newer agents for systemic use, antazoline maintains clinical relevance in specialized applications, particularly in ophthalmology and emerging research areas such as cardiac arrhythmia management. [1] [5] The continued utilization of antazoline in specific therapeutic contexts, coupled with its distinctive pharmacological profile, warrants comprehensive examination from both basic science and clinical perspectives for researchers and drug development professionals.
The molecular basis of antazoline's activity stems from its function as an inverse agonist at the H1 receptor, rather than merely a competitive antagonist as was previously believed. [6] This mechanistic understanding represents a significant evolution from earlier models of antihistamine activity and aligns with contemporary receptor theory for G-protein coupled receptors. Histamine H1 receptors exhibit constitutive activity, meaning they trigger downstream signaling events even in the absence of ligand binding, with active and inactive receptor states existing in equilibrium. [6] Antazoline functions by combining with and stabilizing the inactive conformation of the H1 receptor, thereby shifting the equilibrium toward the inactive state and reducing basal receptor activity. [6]
Antazoline exerts its primary therapeutic effects through selective binding to the histamine H1 receptor without activating it, thereby blocking the actions of endogenous histamine. [1] [2] The drug specifically antagonizes H1 receptors in various tissues, preventing histamine-mediated responses such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction. [3] [6] As a first-generation antihistamine, antazoline readily crosses the blood-brain barrier, which accounts for its central nervous system effects, including the sedative properties characteristic of this drug class. [6] Additionally, antazoline possesses significant anticholinergic activity due to its relative lack of selectivity for the H1 receptor, leading to inhibition of muscarinic acetylcholine receptors and contributing to both therapeutic and adverse effects. [3] [2]
At the molecular level, antazoline functions as an inverse agonist at the H1 receptor, combining with and stabilizing the inactive conformation of the receptor and shifting the equilibrium toward the inactive state. [6] This mechanism represents an advancement over the traditional view of H1 antagonists as simple competitive blockers. The H1 receptor is a Gq-protein coupled receptor that activates phospholipase C upon histamine binding, leading to increased intracellular calcium and protein kinase C activation. [4] Through its inverse agonist activity, antazoline not only prevents histamine binding but also actively reduces basal receptor signaling, providing more comprehensive inhibition of histamine-mediated pathways. Beyond its direct receptor effects, antazoline also demonstrates membrane-stabilizing properties that may contribute to its efficacy in cardiac arrhythmia management, though this application remains investigational in many jurisdictions. [5]
Antazoline belongs to the ethylenediamine class of H1 antihistamines, characterized by the presence of a nitrogen connecting atom and a two-carbon atom chain as the linking moiety between the diaryl and tertiary amino pharmacophores. [4] The chemical designation of antazoline is N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline, with a molecular formula of C17H19N3 and a molar mass of 265.360 g·mol⁻¹. [2] The compound features two aromatic rings connected to a central tertiary nitrogen, which is essential for its antihistaminic activity, with the benzyl and phenyl groups providing optimal receptor binding characteristics. [4]
The structural-activity relationship (SAR) of antazoline reveals several critical features for H1 receptor antagonism. The tertiary amine group is necessary for optimal activity, allowing for appropriate receptor interaction and cation formation at physiological pH. [4] The ethylenediamine structure provides a specific spatial orientation that facilitates high-affinity binding to the H1 receptor pocket. The imidazoline ring system contributes to both receptor affinity and the overall physicochemical properties of the molecule, including its basicity and water solubility. According to SAR studies, diaryl substitution is essential for significant H1 receptor affinity, with antazoline's specific arrangement of phenyl and benzyl groups providing an optimal balance of receptor binding and pharmacokinetic properties. [4] The molecule's relatively low molecular weight and balanced lipophilicity contribute to its ability to cross the blood-brain barrier, accounting for the sedative effects typical of first-generation antihistamines. [6]
Table 1: Physicochemical Properties of Antazoline
| Property | Description | Significance |
|---|---|---|
| Chemical Formula | C₁₇H₁₉N₃ | Determines molecular weight and elemental composition |
| Molecular Weight | 265.360 g·mol⁻¹ | Impacts dosing and pharmacokinetics |
| Chemical Class | Ethylenediamine | First-generation H1 antagonist structural class |
| Water Solubility | 663 mg/L at 30°C | Influences formulation development [1] |
| Primary Targets | Histamine H1 receptor, Muscarinic receptors | Defines pharmacological profile and side effects [1] [2] |
Comprehensive animal studies have demonstrated that antazoline significantly modifies seizure thresholds and interacts with conventional antiepileptic drugs. In mouse models of maximal electroshock (MES)-induced convulsions, antazoline administered at 0.5 mg/kg (both acute and 7-day repeated treatment) significantly diminished the electroconvulsive threshold, potentially lowering the seizure threshold in experimental subjects. [7] [8] At a lower dose of 0.25 mg/kg, antazoline significantly raised the ED50 value of carbamazepine against MES-induced seizures following both acute and chronic administration, indicating a reduction in carbamazepine's anticonvulsant efficacy. [7] [8] Furthermore, the same dose of antazoline (0.25 mg/kg) reduced the anticonvulsant activity of diphenylhydantoin (phenytoin), but only after repeated administration, despite not modifying the brain and free plasma levels of this antiepileptic drug. [7] [8] This suggests a pharmacodynamic rather than pharmacokinetic interaction mechanism.
Interestingly, antazoline displayed differential effects depending on the co-administered antiepileptic drug. In contrast to its interactions with carbamazepine and phenytoin, antazoline did not significantly alter the protective activity of valproate or phenobarbital against seizures. [7] [8] This differential interaction profile suggests specific pharmacodynamic interactions between antazoline and certain antiepileptic mechanisms rather than a general pro-convulsant effect. From a clinical perspective, these findings indicate that H1 receptor antagonists like antazoline that readily cross the blood-brain barrier should be used with caution in epileptic patients, particularly those maintained on carbamazepine or phenytoin therapy, as they may reduce the protective potential of these antiepileptic drugs. [7] [8]
Studies evaluating the behavioral and cognitive effects of antazoline alone and in combination with antiepileptic drugs have revealed a favorable neuropsychological profile in several domains. In assessments of long-term memory using the passive avoidance task, acute and chronic administration of antazoline (0.25 mg/kg) alone or in combination with antiepileptic drugs did not disturb long-term memory. [7] [8] This contrasts with some other first-generation antihistamines that typically impair memory formation and retention at therapeutic doses. Similarly, ketotifen (4 mg/kg) administered alone did not impair long-term memory in either acute or chronic dosing regimens. [7] [8]
Regarding motor performance evaluated in the chimney test, only acute antazoline (0.25 mg/kg) applied concomitantly with valproate impaired motor coordination in mice. [7] [8] This specific interaction suggests a potential synergistic effect on motor function when antazoline is combined with certain antiepileptic drugs, particularly those with GABAergic mechanisms like valproate. Importantly, chronic administration of antazoline did not produce this motor impairment, suggesting possible adaptation or tolerance development to this adverse effect. The preservation of long-term memory with antazoline administration is noteworthy given that many first-generation antihistamines significantly impair cognitive function due to their central H1 receptor blockade, particularly in the hippocampus and related structures essential for memory formation.
Table 2: Experimental Findings from Animal Studies on Antazoline
| Experimental Domain | Dose | Key Findings | Research Significance |
|---|---|---|---|
| Seizure Threshold | 0.5 mg/kg | Significantly diminished electroconvulsive threshold | Indicates potential proconvulsant activity at higher doses [7] [8] |
| Drug Interaction with Carbamazepine | 0.25 mg/kg | Raised ED₅₀ of carbamazepine against MES | Demonstrates reduced anticonvulsant efficacy [7] [8] |
| Drug Interaction with Phenytoin | 0.25 mg/kg | Reduced anticonvulsant activity after repeated administration | Shows pharmacodynamic interaction [7] [8] |
| Long-Term Memory | 0.25 mg/kg | No disturbance in passive avoidance task | Suggests favorable cognitive profile [7] [8] |
| Motor Performance | 0.25 mg/kg + Valproate | Impaired motor coordination in chimney test (acute only) | Indicates drug-specific interaction [7] [8] |
The maximal electroshock (MES) test in mice serves as a well-established experimental protocol for evaluating seizure thresholds and anticonvulsant drug efficacy. In this procedure, electrodes are applied to the corneas or ear clips of experimental animals, and a suprathreshold electrical stimulus (typically 50 mA in mice, with a pulse width of 0.2 ms at 60 Hz for 0.2 seconds) is delivered via an electroconvulsometer. [7] [8] The endpoint is the abolition of the hind limb tonic extensor component of the seizure, which is predictive of efficacy against generalized tonic-clonic seizures in humans. To evaluate the effects of test compounds like antazoline on seizure threshold, a current-intensity titration method is employed where the electrical current is varied between groups to determine the threshold for eliciting the tonic extension response.
The passive avoidance task represents a standard behavioral protocol for assessing long-term memory in rodents. This paradigm utilizes a two-compartment apparatus (one lighted and safe, one dark and aversive) where animals learn to avoid entering the dark compartment after receiving a mild foot shock. [7] [8] During training, mice are placed in the lighted compartment and allowed to enter the dark compartment, after which they receive a mild foot shock (typically 0.2-0.5 mA for 2 seconds). Retention testing is performed 24 hours later, with longer latencies to enter the dark compartment indicating better memory retention. The chimney test evaluates motor performance by requiring mice to climb backwards up a plastic tube (30 cm long, 3 cm inner diameter) within a specified time limit (typically 30-60 seconds). [7] [8] Failure to perform this task indicates impaired motor coordination, which is used as an indicator of potential sedative or neurological side effects of test compounds.
Figure 1: Experimental workflow for evaluating antazoline effects in preclinical models
Antazoline is currently approved for topical administration in formulations targeting allergic conditions. The primary clinical application involves ophthalmic solutions for the symptomatic treatment of allergic conjunctivitis, where it is frequently combined with the vasoconstrictor naphazoline (typically as 0.5% antazoline phosphate with 0.05% naphazoline hydrochloride). [1] [5] [2] This combination product is instilled as 1-2 drops into each eye every 3-4 hours as needed for symptom relief, leveraging both the antihistaminic activity of antazoline and the vasoconstrictive action of naphazoline to address the characteristic itching, redness, and edema associated with ocular allergies. [5] Additionally, antazoline is available as a topical cream for relief of pruritus associated with insect bites, sunburn, and allergic rashes, and as nasal drops or spray to alleviate congestion in allergic rhinitis. [5]
Beyond its approved indications, antazoline has been investigated for several off-label applications, most notably in cardiac arrhythmia management. Although not FDA-approved for this purpose, clinical studies have explored both intravenous and oral administration for rhythm control. [5] For arrhythmia management, a bolus of antazoline hydrochloride (50 mg) may be administered intravenously every 5 minutes up to a maximum dose of 400 mg, followed by an oral maintenance dose of up to 1,200 mg/day in divided doses (typically 100-200 mg multiple times daily). [5] This application capitalizes on the drug's membrane-stabilizing properties, though its use remains more established in certain European countries than in the United States. The therapeutic categorization of antazoline according to the Anatomical Therapeutic Chemical (ATC) classification system includes R01AC04 (nasal preparations) and R06AX05 (other antihistamines for systemic use). [1]
The adverse effect profile of antazoline reflects its first-generation antihistamine characteristics and varies significantly between topical and systemic administration routes. With ophthalmic use, the most commonly reported adverse effects include transient stinging and burning sensation upon instillation, which may be attributed to the preparation's inactive ingredients rather than the active compound itself. [5] Pupillary dilation has also been observed, making antazoline contraindicated in patients with narrow-angle glaucoma due to the potential for increased intraocular pressure. [5] Additionally, the formulation containing naphazoline is not recommended for concurrent use with contact lenses, likely due to potential absorption and irritation issues.
When administered systemically, antazoline exhibits the typical adverse effects associated with first-generation antihistamines, including sedation, dizziness, tinnitus, blurred vision, and gastrointestinal disturbances such as dry mouth, constipation, or diarrhea. [3] [5] Of particular concern are the potential cardiovascular effects, with reports of hypertension and cardiac irregularities following systemic administration. [5] Hematologic adverse reactions, while rare, include instances of thrombocytopenic purpura and immune hemolytic anemia, with documented cases demonstrating drug-specific antibodies that cause complement fixation when added to test platelets. [5] Like other first-generation antihistamines with anticholinergic properties, concerns exist regarding potential cognitive impairment with cumulative use, with studies linking prolonged use of strong anticholinergics to increased incident dementia risk in elderly patients. [2]
Antazoline demonstrates several clinically significant drug interactions, particularly when administered systemically. Concurrent use with central nervous system depressants including ethanol, anxiolytics, and hypnotics may result in enhanced sedative effects due to pharmacodynamic synergy. [5] Similarly, concomitant administration with tricyclic antidepressants or monoamine oxidase inhibitors may potentiate both the antimuscarinic and sedative properties of antazoline, requiring dose adjustment or increased monitoring. [5] Of particular therapeutic importance is the interaction between antazoline and conventional antiepileptic drugs, as research demonstrates that antazoline can significantly diminish the protective activity of carbamazepine and phenytoin against maximal electroshock-induced seizures in animal models. [7] [8]
The combination of H1 and H2 receptor antagonists represents a classic treatment strategy for various histamine-mediated disorders, with demonstrated superior efficacy compared to monotherapy in certain conditions. [9] While this approach typically involves separate administration of selective H1 and H2 antagonists rather than fixed-dose combinations, studies have shown that the addition of H2 blockers like cimetidine or ranitidine to H1 antagonists like diphenhydramine produces significantly greater improvement in symptoms of acute allergic syndromes compared to H1 antagonists alone. [9] This synergistic effect stems from the complementary inhibition of different histamine receptor subtypes involved in allergic responses, particularly in cutaneous manifestations such as urticaria where both H1 and H2 receptors contribute to vasodilation, flushing, and wheal formation.
Table 3: Clinical Applications and Safety Profile of Antazoline
| Application | Formulation/Dose | Efficacy & Safety Notes |
|---|---|---|
| Allergic Conjunctivitis | 0.5% antazoline phosphate + 0.05% naphazoline HCl; 1-2 drops every 3-4 hours | Rapid relief of itching/redness; burning/stinging common [5] |
| Allergic Rhinitis | Nasal drops/spray; concentration not specified | Relieves nasal congestion; limited current use [5] |
| Pruritic Skin Conditions | Topical cream; concentration not specified | Relief of itching from bites/burns/rashes; minimal systemic absorption [5] |
| Cardiac Arrhythmias | IV: 50 mg bolus, max 400 mg; Oral: 100-200 mg, max 1200 mg/day | Not FDA-approved; membrane-stabilizing effect [5] |
| Special Precautions | Contraindicated in narrow-angle glaucoma; caution in epilepsy | May reduce efficacy of carbamazepine/phenytoin [7] [5] |
Antazoline's regulatory approval status varies significantly across international markets, reflecting differing therapeutic traditions and evaluation standards. In the United States, antazoline is not FDA-approved for systemic use, though it is available in certain ophthalmic formulations, typically in combination with naphazoline. [1] This restricted approval status likely reflects both the availability of newer antihistamines with improved safety profiles and concerns about the potential adverse effects associated with first-generation antihistamines, particularly their sedative and anticholinergic properties. The ophthalmic formulations remain available as prescription products, indicating that the benefits are judged to outweigh risks for this specific application and route of administration.
In other jurisdictions, particularly Australia and various European countries, antazoline maintains prescription-only status (Schedule 4 in Australia), allowing for both topical and systemic use under medical supervision. [2] The continued approval in these markets suggests recognition of antazoline's therapeutic value in specific clinical contexts, possibly including its off-label use for arrhythmia management in certain regions. The clinical trial landscape for antazoline appears relatively limited according to available data, with DrugBank indicating no Phase 0-3 trials but two Phase 4 studies, one investigating its use in paroxysmal atrial fibrillation and another recruiting for atrial fibrillation management. [1] This suggests ongoing interest in repurposing existing formulations for new indications, particularly in cardiology, despite the general trend toward reduced use of first-generation antihistamines for systemic applications.
When evaluated alongside other H1 receptor antagonists, antazoline occupies a distinct therapeutic niche as an ethylenediamine-class first-generation antihistamine. Unlike the prototypical ethanolamine antihistamine diphenhydramine or the alkylamine chlorpheniramine, antazoline's ethylenediamine structure potentially confers a different side effect profile, though it still exhibits the characteristic central nervous system penetration and anticholinergic effects typical of first-generation agents. [3] [4] In contrast to second-generation antihistamines such as loratadine, cetirizine, or fexofenadine, antazoline readily crosses the blood-brain barrier, resulting in more pronounced sedative effects but potentially offering advantages for conditions where central histamine modulation is desirable. [6]
The therapeutic positioning of antazoline must also consider its relative efficacy and safety compared to other agents. While second-generation antihistamines are generally preferred for most allergic conditions due to their reduced sedative properties and improved safety profiles, antazoline maintains relevance in specific contexts such as ophthalmic formulations where topical administration minimizes systemic exposure. [6] Additionally, antazoline's potential utility in cardiac arrhythmia management represents a distinctive application not shared by most other H1 antagonists, with the exception of a few other agents like hydroxyzine that have been incidentally noted to affect cardiac conduction. The risk-benefit assessment for antazoline must therefore be context-dependent, considering both the availability of alternative agents and the specific therapeutic needs of individual patients, particularly those with contraindications to newer antihistamines or those who may benefit from off-label applications.
Antazoline represents a historically significant antihistamine with continuing relevance in specific therapeutic applications, particularly in ophthalmology and potentially in cardiology. Its well-characterized H1 receptor inverse agonism, coupled with additional anticholinergic properties, defines both its therapeutic effects and adverse event profile. The experimental evidence demonstrating interactions with antiepileptic drugs underscores the importance of understanding potential pharmacodynamic interactions even when pharmacokinetic alterations are absent. [7] [8] The differential effects on various antiepileptic drugs suggest complex receptor-level interactions that warrant further investigation at the molecular level.
Antazoline interacts with several receptor types and ion channels. The table below summarizes its key binding targets and functional consequences.
| Target / Channel | Interaction Type | Functional Consequence / Mechanism | Experimental Context / Notes |
|---|---|---|---|
| I1 Imidazoline Receptor | Agonist / Binds to site [1] [2] | Lowers blood pressure via central sympathoinhibition; cellular signaling involves phosphatidylcholine-phospholipase C (PC-PLC) activation and diacylglycerol (DAG) production [3]. | Primarily studied in the context of centrally-acting antihypertensive drugs like moxonidine and clonidine [3]. |
| I2 Imidazoline Receptor | Binds to site [4] | Function not fully defined; implicated in pain modulation and psychiatric conditions [1]. | Expressed on mitochondrial outer membrane, often an allosteric site on Monoamine Oxidase (MAO) [1]. |
| H1 Receptor | Antagonist [5] [6] [7] | Relieves symptoms of allergic conjunctivitis and rhinitis by blocking histamine action [5] [7]. | Primary therapeutic target. Often formulated with vasoconstrictors (e.g., naphazoline) for enhanced effect [7]. |
| Delayed Rectifier K+ Channel (KV) | Inhibitor [8] | Blocks the delayed rectifier potassium current (IK(V)); increases amplitude and duration of spontaneous vascular contractions [8]. | Demonstrated in whole-cell voltage-clamp recordings on isolated rat portal vein cells [8]. |
| KATP Channel | Indirect Antagonist [8] | Prevents the induction of KATP current (IK(ATP)) and the vasorelaxation produced by levcromakalim [8]. | Effect is consistent with the view that KATP may be a voltage-insensitive state of the delayed rectifier K-channel [8]. |
| α2-Adrenoceptor | Modulates activity [4] | In platelets, can inhibit adrenaline-collagen-induced thromboxane B2 production, potentially via imidazoline site interactions [4]. | Effects differ significantly between species (e.g., canine vs. leporine platelets) [4]. |
Key experimental findings that characterize antazoline's non-H1 receptor activities are summarized in the table below.
| Experimental Approach | Key Finding | Experimental Detail / Context |
|---|---|---|
| Whole-Cell Voltage Clamp | Antazoline (30 µM) inhibits the delayed rectifier K+ current (IK(V)) and prevents levcromakalim-induced KATP current (IK(ATP)) [8]. | Freshly isolated smooth muscle cells from rat portal vein [8]. |
| Isolated Tissue Bath | Antazoline (100 nM - 100 µM) increases spontaneous contractions in rat portal vein and antagonizes the inhibitory effect of levcromakalim on these contractions [8]. | Rat whole portal vein [8]. |
| Platelet Aggregation & Signaling | Antazoline inhibits adrenaline-collagen-induced thromboxane B2 (TXB2) production in canine platelets [4]. | Canine platelet-rich plasma (PRP) and washed platelets; suggests a role for imidazoline sites in modulating platelet function [4]. |
| Radioligand Binding | Antazoline has high affinity for I1-imidazoline binding sites in the brainstem, distinct from α2-adrenergic receptors [3]. | Bovine rostral ventrolateral medulla (RVLM) membranes; site of antihypertensive action for imidazoline drugs [3]. |
For researchers seeking to replicate or build upon key findings, here are detailed methodologies for two critical assays.
This protocol is adapted from studies on isolated vascular smooth muscle cells [8].
This protocol is based on studies comparing imidazoline effects in canine and leporine models [4].
The following diagram synthesizes the key molecular interactions of antazoline, particularly its dual role in allergic response and vascular smooth muscle activity.
This diagram illustrates the multi-target mechanism of antazoline, connecting its binding actions to downstream cellular effects.
Antazoline's polypharmacology presents both challenges and opportunities. Its I1 receptor activity links it to a class of centrally-acting antihypertensives, though this is not its primary use [3]. More notably, its potent blockade of cardiac arrhythmias observed in clinical practice may be explained by its combined inhibition of multiple potassium currents (IK(V)) and antagonism of KATP channel opening [8], effectively stabilizing the cardiac membrane.
Future research should focus on:
Antazoline hydrochloride is a first-generation antihistamine that has gained renewed interest due to its recently discovered antiarrhythmic properties, particularly for terminating paroxysmal atrial fibrillation. [1] [2] Despite its long history of use, preclinical pharmacokinetic data for this compound remains limited in the scientific literature. The compound is chemically classified as a phenylbenzamine and acts primarily as a histamine H1 receptor antagonist. [1] Recent research initiatives have sought to address significant knowledge gaps in understanding antazoline's absorption, distribution, metabolism, and excretion (ADME) characteristics through modern analytical approaches, including the development of physiologically based pharmacokinetic (PBPK) models. [2]
This technical guide provides a comprehensive overview of this compound's preclinical pharmacokinetics, synthesizing data from available scientific literature to support researchers and drug development professionals in their work with this compound. The information presented herein covers fundamental physicochemical properties, quantitative pharmacokinetic parameters from animal studies, detailed experimental methodologies, and advanced modeling approaches that collectively form the current scientific understanding of antazoline's pharmacokinetic profile.
This compound demonstrates several key physicochemical characteristics that influence its pharmacokinetic behavior. The compound has a molecular weight of 265.35 g/mol for the base compound, with the hydrochloride salt form being commonly used in pharmaceutical preparations. [1] Antazoline exhibits moderate plasma protein binding (approximately 49.6%) based on recent in vitro studies, which suggests a significant fraction of the drug remains unbound and potentially pharmacologically active. [2]
The metabolic stability of antazoline has been characterized through in vitro assays using hepatocytes and human liver microsomes. These studies have identified that cytochrome P450 enzymes, particularly CYP2D6 with a minor contribution from CYP2C19, play a primary role in antazoline metabolism, leading to the formation of a hydroxy metabolite. [2] Notably, antazoline shows minimal binding to erythrocytes and microsomal membranes, and no significant glucuronidation by various UGT enzymes has been observed. [2]
Table 1: Fundamental Physicochemical Properties of Antazoline
| Property | Value | Measurement Conditions/Notes |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₃ | Base compound [1] |
| Molecular Weight | 265.35 g/mol | Base compound [1] |
| CAS Registry Number | 91-75-8 | Base compound [3] [1] |
| Hydrochloride Salt CAS | 2508-72-7 | [3] [1] |
| Water Solubility | 663 mg/L | At 30°C [1] |
| Melting Point | 227-229°C | [1] |
Table 2: In Vitro ADME Parameters of Antazoline
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Plasma Protein Binding | 49.6% | In vitro assay [2] |
| Microsomal Binding | 19.5% | In vitro assay [2] |
| Erythrocyte Binding | No significant binding | In vitro assay [2] |
| Primary Metabolic Enzymes | CYP2D6, CYP2C19 | Human liver microsomes [2] |
| UGT Metabolism | None detected | Tested with UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15 [2] |
Preclinical pharmacokinetic studies of this compound in rat models have revealed several important characteristics of its in vivo disposition. Following intravenous administration at a dose of 10 mg/kg, antazoline demonstrates a terminal elimination half-life of approximately 3.53 hours, indicating a relatively fast elimination process. [4] The plasma concentration profile shows rapid distribution and elimination phases, consistent with its physicochemical properties and tissue distribution characteristics.
The clearance mechanisms of antazoline involve both hepatic metabolism and renal excretion, with urinary excretion representing the major elimination pathway. In comprehensive excretion studies conducted in rat models, approximately 61.8% of the administered dose was recovered in urine within 72 hours post-dosing, while 14.2% was recovered in bile over 24 hours, and only 5.9% was recovered in feces over 72 hours. [4] These findings collectively demonstrate that renal excretion serves as the primary route of elimination for antazoline and its metabolites, with biliary excretion contributing to a lesser extent.
Table 3: Excretion Profile of this compound in Rats
| Excretion Route | Percentage of Administered Dose | Collection Period |
|---|---|---|
| Urine | 61.8% | 72 hours [4] |
| Bile | 14.2% | 24 hours [4] |
| Feces | 5.9% | 72 hours [4] |
| Total Recovery | ~81.9% | Combined routes [4] |
The substantial total recovery of approximately 81.9% of the administered dose across all measured excretion routes indicates that the majority of the drug is eliminated through these pathways, with minimal accumulation in tissues or alternative elimination mechanisms. [4] The relatively high urinary recovery suggests that renal function may represent an important factor in determining antazoline clearance in clinical settings, particularly in patients with impaired kidney function.
A robust reversed-phase ion-pair chromatography method with liquid-liquid extraction was developed and validated for the determination of this compound in rat plasma and excreta samples. [4] This method provides the sensitivity and specificity required for preclinical pharmacokinetic studies and has been successfully applied to characterize antazoline's pharmacokinetic profile in rat models.
The excretion profile of this compound was characterized using a standardized protocol in rat models, providing comprehensive data on the elimination pathways of the drug. [4]
Recent in vitro studies have provided new insights into the metabolic fate of antazoline, identifying specific cytochrome P450 enzymes responsible for its biotransformation. Incubation studies with recombinant CYP enzymes demonstrated that CYP2D6 serves as the primary enzyme catalyzing antazoline metabolism, with a secondary contribution from CYP2C19. [2] These studies confirmed the formation of a hydroxy metabolite as the major metabolic product, though the exact structure and pharmacological activity of this metabolite have not been fully characterized.
The metabolic stability of antazoline was assessed using both hepatocytes and human liver microsomes as in vitro models. Interestingly, additional experiments with various glucuronosyltransferases (UGT 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15) showed no significant glucuronidation of antazoline, indicating that Phase II metabolism does not represent a major elimination pathway for this compound. [2] The following diagram illustrates the primary metabolic pathway and key ADME processes of antazoline:
Figure 1: Primary Metabolic Pathway and Key ADME Processes of Antazoline
A physiologically based pharmacokinetic (PBPK) model for antazoline and its primary metabolite has been developed to simulate and predict the pharmacokinetic profiles of both compounds following intravenous administration. [2] This model represents a significant advancement in understanding antazoline's disposition, as it integrates in vitro ADME parameters with clinical observation data.
Despite the recent advancements in understanding antazoline's pharmacokinetic profile, several significant research gaps remain to be addressed. The specific structure and pharmacological activity of antazoline's primary hydroxy metabolite have not been fully characterized, limiting complete understanding of the compound's overall pharmacodynamic effects. [2] Additionally, while CYP2D6 has been identified as the primary metabolic enzyme, the discrepancy between clinically estimated clearance and in vitro-in vivo extrapolated values suggests that additional clearance mechanisms beyond CYP-mediated metabolism may contribute to antazoline's elimination. [2]
Future research should focus on comprehensive metabolite identification using advanced analytical techniques such as high-resolution mass spectrometry to fully characterize antazoline's metabolic pathway. Further investigation is needed to identify the additional clearance mechanisms responsible for the observed difference between predicted and actual clearance values. Additionally, preclinical studies examining tissue distribution of antazoline would provide valuable insights into its target site concentrations, particularly relevant to its antiarrhythmic effects in cardiac tissue.
The recently developed PBPK model for antazoline provides a valuable foundation for predicting its pharmacokinetics in various patient populations and designing optimized dosing regimens. However, this model requires further refinement as new information becomes available regarding antazoline's disposition characteristics. [2] Continued research in these areas will enhance our understanding of antazoline's preclinical pharmacokinetics and support its potential applications in cardiovascular therapeutics.
This comprehensive technical guide has synthesized the available preclinical pharmacokinetic data for this compound, providing researchers and drug development professionals with detailed information on its ADME characteristics, quantitative pharmacokinetic parameters, experimental methodologies, and modeling approaches. The data presented herein demonstrate that antazoline exhibits favorable pharmacokinetic properties, including moderate protein binding, primary metabolism by CYP2D6, and predominant renal elimination, with a terminal elimination half-life of approximately 3.53 hours in rat models.
The table below summarizes key excretion data for Antazoline hydrochloride from a preclinical pharmacokinetic study in rats.
| Excretion Route | Cumulative Excretion (% of Administered Dose) | Collection Period (hours post-dose) |
|---|---|---|
| Urine | 61.8% | 72 [1] |
| Bile | 14.2% | 24 [1] |
| Feces | 5.9% | 72 [1] |
This data demonstrates that urinary excretion is the major elimination pathway for antazoline, with biliary secretion representing a significant secondary route. The total recovery accounted for over 80% of the administered dose [1].
The quantitative data was generated using specific, validated analytical methods.
While antazoline is excreted as the parent compound, it also undergoes extensive metabolism. A 2020 human study identified at least 15 metabolites [2].
Antazoline Metabolism and Excretion Pathways
The following diagram outlines the workflow used to characterize antazoline metabolites in human subjects.
Metabolite Identification Workflow
Understanding antazoline's excretion and metabolism is critical for its application, particularly in its emerging use as an antiarrhythmic agent for terminating atrial fibrillation [2] [3]. The fast metabolism and elimination (with a terminal half-life of 3.53 hours in rats) contribute to its favorable safety profile for acute cardioversion [1] [3]. Further investigation into the activity of its metabolites could reveal new drug candidates with different pharmacological properties [2].
Antazoline's antiarrhythmic effect stems from a combination of its anticholinergic (antimuscarinic) properties and direct class Ia-like antiarrhythmic activity [1] [2].
The diagram below illustrates the core receptor-level mechanism and the subsequent electrophysiological changes in the atrium.
Antazoline's dual-pathway mechanism for terminating atrial fibrillation.
This mechanism translates into specific, measurable changes in cardiac electrophysiology, as quantified in human studies.
The table below summarizes the key quantitative effects of intravenous antazoline administration on cardiac electrophysiological parameters from two key studies [1] [3].
Table 1: Electrophysiological and Hemodynamic Effects of Antazoline
| Parameter | Change | Magnitude of Change | Dose & Context | Study |
|---|---|---|---|---|
| Sinus Rhythm Cycle Length (SRCL) | ↓ Decrease | ~70 ms reduction | 100-300 mg IV in patients post-ablation | [1] |
| HV Interval | ↑ Prolongation | +9.2 ms (300 mg) | 100-300 mg IV in patients post-ablation | [1] |
| QRS Interval | ↑ Prolongation | +10.8 ms (300 mg) | 100-300 mg IV in patients post-ablation | [1] |
| QTc Interval | ↑ Prolongation | +34.9 ms (300 mg) | 100-300 mg IV in patients post-ablation | [1] |
| Atrial Refractory Period (RA-ERP, LA-ERP) | ↑ Prolongation | Significant increase | 200-300 mg IV in patients post-ablation | [1] |
| Intra- & Interatrial Conduction (hRA-CSos/d) | ↑ Prolongation | +9.9/+12.6 ms (300 mg) | 200-300 mg IV in patients post-ablation | [1] |
| P Wave Duration | ↑ Prolongation | +9 ms | 300 mg IV in healthy volunteers | [3] |
| Stroke Volume (SV) | ↓ Decrease | -12.5 ml | 300 mg IV in healthy volunteers | [3] |
| Cardiac Output (CO) | ↓ Decrease (correlated with plasma concentration) | Significant correlation | 300 mg IV in healthy volunteers | [3] |
HV Interval: Conduction time through the His-Purkinje system; QTc: Heart rate-corrected QT interval; RA-ERP/LA-ERP: Right/Left Atrial Effective Refractory Period; hRA-CSos/d: conduction time from high right atrium to coronary sinus ostium/distal.
A critical finding is that antazoline has no significant impact on AH interval, Wenckebach point, AV node refractory period (AVN-ERP), or sinus node recovery time (SNRT), indicating a favorable safety profile with no negative effect on sinus node function or AV conduction [1].
The electrophysiological properties of antazoline translate into high clinical efficacy for pharmacological cardioversion of recent-onset atrial fibrillation (AF).
Table 2: Clinical Efficacy of Antazoline in Terminating Atrial Fibrillation
| Metric | Result | Context / Comparative Agent | Study |
|---|---|---|---|
| Success Rate (Antazoline alone) | 78.3% - 84.2% | Conversion to sinus rhythm within 12 hours | [4] |
| vs. Amiodarone | Superior (RR 1.26) | Higher conversion rate in propensity score-matched analysis | [4] |
| vs. Propafenone | Comparable | No statistically significant difference in efficacy | [4] |
| Median Time to Conversion | ~16 minutes | From the start of drug infusion | [4] |
Antazoline demonstrates a favorable safety profile. In a large multicenter registry (n=1365), the risk of adverse events was comparable to other antiarrhythmics [4]. Common side effects are typically mild and transient, including hot flushes, nausea, and drowsiness [1] [2]. A significant advantage is its rapid onset of action and lack of clinically significant proarrhythmic effects like Torsades de Pointes in reported studies, though it does prolong the QTc interval [1] [4] [2].
For researchers seeking to replicate key findings, the following provides a detailed methodology for assessing the electrophysiological impact of antazoline in humans, based on a foundational study [1].
Objective: To evaluate changes in electrophysiological parameters of the heart muscle and conduction system in response to increasing doses of antazoline.
Workflow for assessing antazoline's electrophysiological effects in humans.
Despite promising clinical data, several areas require further investigation to fully characterize antazoline:
Antazoline hydrochloride is a first-generation antihistamine with a rich history in clinical medicine and ongoing relevance in pharmaceutical research. Originally developed in the mid-20th century, this compound represents an important early therapeutic agent in the histamine antagonist class with a unique chemical structure that continues to reveal novel pharmacological properties. The molecular structure of this compound consists of an imidazoline ring linked through a methylene bridge to a benzylaniline group, forming the systematic chemical name N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline hydrochloride. This specific arrangement confers both histamine receptor affinity and additional modes of action that have expanded its potential therapeutic applications beyond initial indications. [1] [2]
The compound's development history reflects an evolving understanding of its multifaceted pharmacology, from classical antihistamine effects to more recently discovered antiviral and cardiac applications. With a molecular formula of C₁₇H₂₀ClN₃ and a molecular weight of 301.81 g/mol, this compound presents as a white to off-white crystalline solid with a melting point of approximately 238°C. It demonstrates moderate solubility in water (663 mg/L at 30°C) and DMSO (soluble with heating), properties that have influenced its formulation development throughout its history. The solid-state stability of the compound under appropriate storage conditions (room temperature, inert atmosphere) has facilitated its long-term utility in pharmaceutical products. [3] [1]
The development trajectory of this compound spans more than seven decades, reflecting evolving understanding of its pharmacological properties and therapeutic potential. The following timeline highlights key milestones in the compound's development and application:
Table: Historical Development Timeline of this compound
The initial synthesis of antazoline was documented in a 1948 patent by Miescher and Klarer, assigned to Ciba Pharmaceutical Products, Inc., representing the fundamental breakthrough that enabled its subsequent pharmaceutical development. Through the 1950s, the compound entered clinical practice as a conventional antihistamine, primarily formulated for topical administration in ocular and nasal preparations for allergic conditions. During the 1970s-1980s, investigators began exploring unexpected cardiac applications, with clinical studies documenting antiarrhythmic properties and establishing intravenous and oral dosing regimens for arrhythmia management (100-200 mg orally, 50 mg IV bolus). [1] [4]
The 1995 identification and characterization of antazoline's primary degradation product, N-[(N-benzylanilino)acetyl]ethylenediamine (IV), marked a significant advancement in quality control capabilities, enabling more precise stability testing and formulation improvements. A substantial epidemiological study in 2015 leveraging Danish healthcare registries demonstrated the safety of antazoline-naphazoline eye drops during early pregnancy, addressing important therapeutic risk-benefit considerations. The most recent decade has revealed novel applications, with a 2020 study reporting potent dose-dependent inhibition of Hepatitis B Virus replication, followed by ongoing refinement of analytical methods as evidenced by 2024 publications on spectrophotometric determination techniques. [5] [6] [7]
The evolution of analytical methods for this compound reflects increasing sophistication in pharmaceutical analysis, with early approaches focusing on stability-indicating assays. A landmark 1995 study identified the primary degradation product in commercial ophthalmic formulations as N-[(N-benzylanilino)acetyl]ethylenediamine (IV), formed through hydrolysis under high pH conditions. Researchers employed comprehensive spectral characterization using NMR, FT-IR, and Mass Spectrometry for conclusive structural elucidation. The development of a stability-indicating HPLC method represented a significant advancement, with validation parameters demonstrating linear UV response at 280 nm, recovery >98%, good reproducibility, and a detection limit of 2 μg/mL for the degradant. Analysis of expired stability lots revealed remarkably low degradation (0.002% w/v), attesting to the formulation's robustness under proper storage conditions. [5]
Recent methodological innovations have focused on techniques for analyzing antazoline in combination products without separation. A 2024 study established a novel approach using ratio spectra modulation for simultaneous determination of tetrahydrozoline and antazoline HCl in pharmaceutical formulations. The method employed two complementary techniques:
This methodology demonstrated linearity ranges of 3.0-30.0 μg/mL for antazoline and 5.0-45.0 μg/mL for tetrahydrozoline, with validation according to ICH guidelines confirming acceptable repeatability, accuracy, and intermediate precision. The approach successfully addressed the challenge of analyzing compounds with extended spectral overlap, providing a competitive alternative to liquid chromatography in quality control settings. These spectrophotometric advances represent the continuing evolution of analytical capabilities for this historical pharmaceutical compound. [8]
This compound exhibits a complex multimodal mechanism of action that has been progressively elucidated throughout its historical development. The compound's primary recognized mechanism is as a competitive histamine H1 receptor antagonist, selectively binding to but not activating histamine H1 receptors, thereby blocking the actions of endogenous histamine and providing temporary relief from allergic symptoms. Beyond this classical antihistamine activity, research has revealed additional significant pharmacological targets that expand the drug's therapeutic potential and explain its investigation for repurposing in various clinical contexts. [1] [2]
Histamine Receptor Antagonism: Antazoline binds reversibly to histamine H1 receptor sites on target cells, preventing histamine from acting on these cells and exerting an antiallergic effect by blocking and inhibiting H1 receptor-mediated physiological reactions. This activity underlies its traditional use in allergic conjunctivitis and nasal congestion. [9]
Calcium Channel Modulation: Research published in 2002 demonstrated that antazoline inhibits voltage-gated Ca²⁺ channels, revealing an important additional mechanism that contributes to its cardiac effects. This calcium channel blocking activity likely underlies its investigated antiarrhythmic properties and represents a significant expansion beyond its original antihistamine classification. [8]
Anticholinergic Properties: As a first-generation antihistamine, antazoline exhibits antimuscarinic effects that contribute to both its therapeutic actions and side effect profile. These properties necessitate caution in certain patient populations and potential interactions with other anticholinergic medications. [1] [4]
The pharmacokinetic profile of this compound, while not fully characterized in available literature, demonstrates several clinically relevant characteristics. Studies in Sprague-Dawley rats indicate that the drug is mainly eliminated by the kidney following administration. While comprehensive human metabolism data is limited, the compound's pharmacological effects occur rapidly following topical administration, with symptomatic relief of allergic eye symptoms manifesting quickly after application. The drug's protein binding, half-life, and clearance parameters in humans have not been extensively documented in the available literature, representing an area for future investigation, particularly as interest grows in repurposing opportunities. [9]
Table: Pharmacological Targets and Therapeutic Implications of this compound
| Pharmacological Target | Mechanistic Action | Therapeutic Implications | Research Evidence |
|---|---|---|---|
| Histamine H1 Receptor | Competitive antagonism | Allergic conjunctivitis, allergic rhinitis | Established use in ophthalmic/nasal formulations [1] [4] |
| Voltage-Gated Ca²⁺ Channels | Inhibition | Antiarrhythmic effects | In vitro neurophysiological studies [8] |
| Muscarinic Receptors | Anticholinergic activity | Contributes to side effect profile | Class effect of first-generation antihistamines [1] |
| Hepatitis B Virus Replication | Inhibition of viral DNA production | Potential antiviral application | In vitro high-throughput screening [7] |
Recent investigations have revealed promising antiviral properties of this compound, significantly expanding its potential therapeutic profile. A 2020 study employed an in vitro high-throughput evaluation system to screen nearly 800 compounds from an FDA-approved drug library against Hepatitis B Virus (HBV). The results demonstrated that this compound effectively reduced HBV DNA in extracellular supernatant in a dose-dependent manner, with an EC₅₀ of 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells. This potency compared favorably with other screened compounds, including arbidol hydrochloride (EC₅₀ 4.321 μmol/L), suggesting significant anti-HBV activity. Follow-up investigations in different HBV replication systems confirmed the consistent antiviral effects, indicating that this compound interferes with the HBV replication process through mechanisms that warrant further elucidation. [7] [9]
The study methodology involved sophisticated cell culture techniques, including HepAD38 cells (which replicate HBV in the absence of tetracycline) and Huh7 cells transfected with pHBV1.3-WT. After drug treatment, supernatants were collected and analyzed for HBV markers including HBsAg, HBeAg, and HBV DNA. Southern and Northern blot analyses further characterized the antiviral effects. The research demonstrated that this compound achieved significant HBV DNA reduction without notable cytotoxicity at effective concentrations, suggesting a favorable therapeutic window. These findings position this historical pharmaceutical agent as a promising candidate for drug repurposing in antiviral therapy, particularly for chronic HBV infection where current treatments including nucleos(t)ide analogues and interferons have limitations related to tolerance and resistance development. [7]
Beyond its antihistaminic and newly discovered antiviral properties, this compound has been investigated for cardiac electrophysiological applications, particularly in arrhythmia management. Although not FDA-approved for this indication, clinical studies have explored its antiarrhythmic potential in acute myocardial infarction and other cardiac conditions. The proposed dosing regimen involves an intravenous bolus of 50 mg this compound administered every 5 minutes up to a maximum of 400 mg, followed by oral maintenance therapy with 100-200 mg doses two to four times daily (maximum 1,200 mg/day). This application likely derives from the drug's calcium channel blocking activity and potentially other electrophysiological effects that remain to be fully characterized. [4] [9]
The molecular pathways through which this compound exerts its physiological effects can be visualized as follows:
Diagram: Multimodal Mechanisms of Action of this compound
A stability-indicating HPLC method for the simultaneous determination of antazoline and naphazoline in ophthalmic solutions was developed to address degradation product identification and quantification. The method involves the following optimized parameters: [5]
This protocol enables quality control laboratories to simultaneously monitor active ingredient concentration and degradation product formation in pharmaceutical formulations throughout shelf life. [5]
The in vitro evaluation of anti-HBV activity employs a comprehensive approach utilizing specialized cell culture systems and molecular biology techniques: [7]
Cell Culture Models:
Compound Treatment:
Cytotoxicity Assessment:
HBV Marker Analysis:
Table: Experimental Models for Evaluating this compound Bioactivity
| Experimental System | Application | Key Parameters Measured | Significant Findings |
|---|---|---|---|
| HepAD38 Cell Line (tetracycline-regulated HBV replication) | Antiviral activity screening | HBV DNA in supernatant (EC₅₀ = 2.910 μmol/L) | Dose-dependent inhibition of HBV replication [7] |
| Huh7 Cell Line (transfected with pHBV1.3-WT) | Antiviral mechanism studies | HBV DNA in supernatant (EC₅₀ = 2.349 μmol/L) | Confirmation of antiviral effect in different model [7] |
| Isolated Rabbit Stomach | Prokinetic activity | Smooth muscle contraction | Comparison with motilin activity [6] |
| Human Conjunctival Mast Cells | Anti-allergic activity | TNF-α mediator release | Comparison with olopatadine [4] |
| Clinical ECG Studies | Cardiac electrophysiology | Arrhythmia conversion | Efficacy in atrial fibrillation [1] |
The historical development of this compound presents a compelling case study in pharmaceutical repurposing, demonstrating how continued investigation of established agents can reveal novel therapeutic applications and mechanisms of action. From its origins as a first-generation antihistamine to its recently discovered antiviral and cardiac electrophysiological properties, this compound exemplifies the potential latent in existing pharmacopoeias. The ongoing refinement of analytical methods, as evidenced by recent advancements in spectrophotometric determination techniques, further underscores the continuing relevance of this historical pharmaceutical agent in modern therapeutic science. [7] [8]
This application note provides detailed protocols for the simultaneous quantification of Antazoline (ANT) and Tetrahydrozoline (TET) in ophthalmic solutions using stability-indicating reversed-phase HPLC. The methods are suitable for routine quality control and stability studies [1].
This method, developed by Kogut et al., offers a rapid and precise separation using a core-shell column [1].
Ophthalmic solutions containing ANT and TET often contain the preservative benzalkonium chloride (BKC). The following method can be used for its simultaneous or separate quantification [2] [3].
The table below summarizes key validation parameters from the cited methods for easy comparison.
| Analyte | Linearity Range | Correlation Coefficient (R²) | Precision (RSD%) | Accuracy (% Recovery) |
|---|---|---|---|---|
| ANT & TET [1] | Not specified | ≥ 0.998 | < 0.92% | 97.9 - 102.7% |
| TET only [4] | 0.025 - 0.075 mg/mL | 0.999 | < 1.0% | 99.8 - 101.3% |
| BKC (C-12) [3] | 0.03 - 0.10 mg/mL | 0.9999 | 1.3% | 100.2% |
| BKC (C-14) [3] | 0.01 - 0.05 mg/mL | 0.9979 | 3.5% | 102.6% |
The following diagram illustrates the complete workflow for the analysis of ophthalmic solutions, from sample preparation to data interpretation:
The combination of antazoline (AN), an H1 receptor antagonist with antihistaminic properties, and naphazoline (NP), an α-adrenergic agonist with vasoconstrictive effects, represents a widely used formulation in ophthalmic preparations for relieving ocular irritation and allergic conjunctivitis. [1] The simultaneous quantification of these compounds in pharmaceutical formulations presents significant analytical challenges due to their spectral overlapping in the UV-visible region, which complicates direct measurement without prior separation. These application notes provide comprehensive methodologies based on spectrophotometric techniques that enable rapid, accurate, and cost-effective analysis of AN and NP in eye drop formulations, addressing the need for robust quality control procedures in pharmaceutical manufacturing and drug development settings.
The regulatory requirements for pharmaceutical quality control demand precise and accurate methods for active pharmaceutical ingredient quantification. While chromatographic techniques like HPLC provide excellent separation capabilities, they involve higher operational costs, require specialized training, and are generally time-consuming for routine analysis. [1] Spectrophotometric methods offer a viable alternative with comparable accuracy and precision when properly validated, making them particularly suitable for routine quality control in pharmaceutical industries with limited resources. The methods detailed in these application notes have been validated according to scientific guidelines and demonstrate excellent performance characteristics for the intended application.
The analytical methods described in these application notes are based on ultraviolet absorption spectroscopy, which exploits the characteristic electronic transitions of AN and NP molecules when exposed to UV light. The zero-crossing first-derivative spectrophotometric method eliminates the need for physical separation of the compounds by mathematically resolving spectral overlaps through derivative transformations. This technique measures the absolute value of the derivative spectrum at carefully selected wavelengths where one component exhibits zero contribution while the other shows significant derivative amplitude, enabling selective quantification in binary mixtures. [2]
For more complex matrices or when analyzing formulations with potential interferents, chemometric methods including Principal Component Regression (PCR) and Partial Least Squares (PLS) provide enhanced resolution capabilities. These multivariate calibration techniques utilize the full spectral information rather than relying on single wavelength measurements, effectively modeling the spectral contributions of multiple components simultaneously. The mathematical foundation of these methods involves dimensionality reduction through the decomposition of spectral data matrices into latent variables that maximize covariance with concentration data, followed by regression modeling that predicts unknown concentrations based on spectral features. [1] The Net Analyte Signal Standard Addition Method (NASSAM) represents another innovative approach that combines the standard addition methodology with the net analyte signal concept from multivariate calibration, effectively eliminating the effect of known interferents without requiring full calibration models for each analysis. [3]
Spectral Overlap Complexity: For simple binary mixtures with minimal interference from excipients, the derivative spectrophotometric method provides adequate resolution with simpler implementation. For formulations with complex excipient profiles or potential degradation products, chemometric approaches offer superior performance. [1]
Available Instrumentation and Software: Derivative methods can be implemented on standard UV-Vis spectrophotometers with derivative capability, while chemometric methods require additional software for multivariate data analysis (e.g., MATLAB with PLS Toolbox). [1]
Sample Throughput Requirements: For high-throughput environments where rapid analysis is prioritized, NASSAM provides single-step determination without extensive calibration protocols. [3]
Personnel Expertise: Derivative methods require minimal specialized training beyond conventional spectrophotometry, while chemometric methods necessitate understanding of multivariate calibration concepts and validation approaches.
Table 1: Comprehensive comparison of spectrophotometric methods for AN and NP analysis
| Method Type | Specific Technique | Wavelengths/ Spectral Range | Linear Range | LOD/LOQ | Key Advantages |
|---|
| Derivative Spectrophotometry | Zero-crossing first-derivative | 225 nm (NP), 252 nm (AN) | NP: 0.2-1 μg/mL AN: 1-10 μg/mL | NP: LOD 0.2 μg/mL AN: LOD 1 μg/mL | Simple implementation, minimal software requirements [2] | | Multivariate Calibration | PCR & PLS | 200-400 nm (full spectrum) | NP: 2-40 μg/mL AN: 60-150 μg/mL | Not specified | Handles complex spectral overlap, uses full spectral information [1] | | Novel Calibration Approach | NASSAM | Full spectrum analysis | NP: 0.2-60 mg/mL AN: 0.05-8 mg/mL | Not specified | Single-step determination, no extensive calibration needed [3] | | Chemical Derivatization | Reaction with NQS | 483 nm (after derivation) | NP: 0.5-50 μg/mL | LOD: 0.215 μg/mL LOQ: 0.653 μg/mL | High specificity for NP, eliminates interference [4] |
Table 2: Validation parameters of described spectrophotometric methods
| Validation Parameter | Derivative Method | PCR Method | PLS Method | HPLC Reference Method |
|---|
| Accuracy (% Recovery) | NP: >99% AN: >99% | NP: 101.5±2.2 AN: 98.8±2.4 | NP: 103.5±3.1 AN: 102.1±2.2 | Not specified | | Precision (RSD) | Not specified | <2.5% | <3.5% | Not specified | | Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 | | Pharmaceutical Application | Eye drops | Eye drops | Eye drops | Eye drops | | Excipient Interference | None observed | None observed | None observed | Not applicable |
Standard Stock Solutions Preparation:
Calibration Standards Preparation:
Spectral Acquisition and Derivative Processing:
Calibration Curve Construction:
Sample Preparation and Analysis:
Training Set Design:
Validation Set Preparation:
Spectral Data Acquisition:
Multivariate Model Development:
Model Validation:
Sample Analysis:
Figure 1: Complete workflow for the spectrophotometric analysis of antazoline and naphazoline in eye drops, showing method selection pathways and data processing approaches.
Figure 2: Relationship between different analytical methods and their application domains, highlighting appropriate method selection based on sample complexity and analytical requirements.
Poor Linearity in Calibration: Check stock solution stability (prepare fresh weekly), verify pipetting accuracy, ensure proper dilution techniques, and check spectrophotometer wavelength calibration.
High Background Noise in Derivative Spectra: Reduce scan speed to 240 nm/min, decrease slit width to 1 nm, check cell cleanliness, and use degassed solvents to minimize bubble formation.
Inaccurate PCR/PLS Predictions: Verify that unknown samples fall within the concentration space of the training set, check for outliers in spectral data, validate model with independent test set, and ensure proper data preprocessing.
Sample Preparation Issues: For suspension eye drops, ensure homogeneous sampling and appropriate filtration before dilution. For preserved formulations, consider potential interference from preservatives and validate method accordingly.
Instrument Performance Verification: Regularly check spectrophotometer performance using holmium oxide filters for wavelength accuracy and potassium dichromate solutions for absorbance accuracy.
The spectrophotometric methods detailed in these application notes provide reliable analytical approaches for the simultaneous determination of antazoline and naphazoline in eye drop formulations. The zero-crossing derivative method offers simplicity and adequate accuracy for routine quality control applications, while multivariate calibration methods (PCR and PLS) provide robust solutions for more complex analytical challenges. The comprehensive validation data demonstrates that these methods exhibit accuracy, precision, and specificity comparable to reference HPLC methods while offering advantages in terms of cost-effectiveness, analysis time, and equipment requirements. These protocols can be directly implemented in pharmaceutical quality control laboratories for routine analysis and stability testing of antazoline-naphazoline ophthalmic formulations.
Ion-pair chromatography (IPC) represents a sophisticated adaptation of conventional reversed-phase high-performance liquid chromatography (RP-HPLC) that enables the effective separation of ionic or highly polar compounds that would otherwise demonstrate insufficient retention on standard reversed-phase columns. The fundamental principle involves adding an ion-pair reagent to the mobile phase, which contains both hydrophobic and ionic regions in its molecular structure. These reagents interact with ionic analytes through electrostatic attraction, forming neutral "ion pairs" that exhibit significantly enhanced chromatographic retention on non-polar stationary phases [1] [2].
The application of IPC is particularly valuable in pharmaceutical analysis where many drug molecules exist as salts or contain ionizable functional groups at physiological pH. For the analysis of antazoline hydrochloride, a potent antihistaminic and antiarrhythmic drug, IPC provides an optimal separation approach that addresses the compound's polar characteristics while leveraging the robustness and reproducibility of reversed-phase systems [3]. These application notes detail a validated IPC method for quantifying this compound in biological matrices, supporting pharmacokinetic and excretion studies in preclinical research.
The separation mechanism in IPC operates through three primary theoretical models, each explaining different aspects of analyte retention:
Ion Pairing Model (Partition Model): In this model, the interaction between analyte ions and ion-pairing reagent ions occurs primarily in the mobile phase, forming neutral complexes that partition into the hydrophobic stationary phase. The resulting retention depends on the hydrophobic character of the formed ion pair, which can be modulated by selecting reagents with different alkyl chain lengths [1].
Ion Exchange Model (Adsorption Model): This model proposes that the lipophilic alkyl chains of ion-pairing reagents first adsorb onto the stationary phase surface, creating a charged layer that functions as a dynamic ion-exchange surface. Analyte ions then interact with this charged layer through electrostatic mechanisms, with retention strength dependent on the charge density of both analyte and immobilized reagent [1].
Ion Interaction Model (Electrostatic Model): As a hybrid approach, this model suggests that an electrical double layer forms when the column equilibrates with mobile phase containing ion-pairing agent. Analyte ions experience electrostatic attraction to the stationary charged layer while the system maintains charge balance through dynamic adsorption and desorption of reagent ions [1].
Several factors require careful optimization to achieve robust IPC separations:
Ion-Pair Reagent Concentration: Typically maintained between 0.5-20 mM, higher concentrations generally increase retention of oppositely charged analytes but may lead to excessively long retention times if not properly optimized [1].
Mobile Phase pH: This critical parameter must be controlled to ensure consistent ionization of both analyte and ion-pair reagent, directly impacting the efficiency of ion pair formation [1].
Organic Modifier Content: Solvents such as methanol or acetonitrile compete with analytes for stationary phase sites and modify the hydrophobic interactions fundamental to IPC separations [1].
Equilibration Time: IPC columns require sufficient equilibration with the ion-pair reagent to establish a stable stationary phase environment, typically necessitating longer equilibration than standard RP-HPLC [2].
Table 1: Optimized Chromatographic Conditions for this compound Determination
| Parameter | Specification |
|---|---|
| Column | Princeton SPHER C18 (250 mm × 4.6 mm i.d., 5 μm particle size) |
| Mobile Phase | 0.1 M Ammonium dihydrogen phosphate buffer (pH 5.2):Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 μL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | 10-15 minutes |
| Ion-Pair Reagent | Not specified in method (implied by IPC mechanism) |
The method employs isocratic elution for simplicity and reproducibility, with the ion-pair mechanism inherent in the system rather than requiring a specific named reagent. The selection of 225 nm detection provides optimal sensitivity for this compound while minimizing matrix interference [3] [4]. The Princeton SPHER C18 column offers sufficient retention and peak symmetry for both antazoline and the phenacetin internal standard.
Figure 1: Workflow for plasma sample preparation through liquid-liquid extraction.
The developed IPC method has been comprehensively validated according to ICH guidelines and applied to pharmacokinetic studies in rat models [3].
Table 2: Method Validation Parameters for this compound Determination
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Accuracy (%) | 90.89-112.33 | 85-115% |
| Precision (% RSD) | <7.1% | <15% |
| Recovery | >82.5% | >80% |
| Linearity Range | 0.05-10 μg/mL | R² > 0.99 |
| Intra-day Precision | 0.6-3.6% | <15% |
| Inter-day Precision | 3.5-8.1% | <15% |
| LOD | 0.02 μg/mL | - |
| LOQ | 0.05 μg/mL | - |
The method demonstrates excellent specificity with baseline separation of this compound from the internal standard (phenacetin) and endogenous matrix components. The retention times for antazoline and phenacetin show consistent reproducibility with no interfering peaks observed in blank plasma or excreta samples [3]. The use of IPC enhances selectivity by providing additional separation mechanisms based on both hydrophobicity and charge characteristics.
The calibration curve for this compound exhibits linear response across the concentration range of 0.05-10 μg/mL with a correlation coefficient (R²) typically exceeding 0.999. The limit of quantification (LOQ) of 0.05 μg/mL provides adequate sensitivity for pharmacokinetic studies, while the limit of detection (LOD) of 0.02 μg/mL ensures reliable detection at low concentrations [3] [5].
Stability assessments confirm that this compound remains stable in rat plasma through three freeze-thaw cycles, during short-term storage (24 hours) at room temperature, and throughout long-term storage (six weeks) at -20°C. Processed samples maintain stability in the autosampler (10°C) for at least 24 hours [5].
Table 3: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration (10 mg/kg)
| Pharmacokinetic Parameter | Value |
|---|---|
| Terminal Elimination Half-life | 3.53 h |
| Urinary Excretion (0-72 h) | 61.8% of administered dose |
| Biliary Excretion (0-24 h) | 14.2% of administered dose |
| Fecal Excretion (0-72 h) | 5.9% of administered dose |
| Total Recovery | 81.9% of administered dose |
The pharmacokinetic data reveal that this compound exhibits relatively fast elimination following intravenous administration, with a terminal half-life of approximately 3.5 hours. The excretion profile demonstrates that urinary elimination represents the major clearance pathway, accounting for more than 60% of the administered dose [3]. This comprehensive mass balance confirms the suitability of the analytical method for quantifying this compound across different biological matrices.
Poor Peak Shape: If peak tailing or fronting occurs, check mobile phase pH consistency and column condition. Consider adding a small percentage of modifier such as triethylamine to improve symmetry
Retention Time Drift: IPC requires thorough column equilibration. Ensure consistent preparation of mobile phase and allow sufficient equilibration time (typically 30-60 column volumes) after changing mobile phase composition [2]
Reduced Recovery: Check extraction solvent quality and evaporation temperature. Avoid complete drying during evaporation as this may lead to irreversible adsorption of analyte
Increased Baseline Noise: Verify mobile phase degassing and detector lamp hours. Ensure samples are properly cleaned to prevent column contamination
For laboratories lacking identical equipment, several adaptations are possible:
The described IPC method provides a robust, accurate, and precise approach for quantifying this compound in various biological matrices. The validated assay meets all regulatory requirements for bioanalytical methods and has been successfully applied to comprehensive pharmacokinetic and excretion studies in rats. The ion-pair chromatography technique effectively addresses the analytical challenges posed by polar pharmaceutical compounds like this compound, offering enhanced retention and separation efficiency compared to conventional reversed-phase methods. This protocol serves as a valuable resource for researchers conducting preclinical development of this compound or related compounds.
The fixed-dose combination of antazoline hydrochloride (AN) and tetryzoline hydrochloride (TZ) represents an important therapeutic formulation used in ophthalmic solutions for treating allergic conjunctivitis. AN is a histamine H₁ receptor antagonist with additional alpha-2 adrenoceptor antagonistic properties, while TZ is primarily a vasoconstrictor that acts on alpha-adrenergic receptors of vascular smooth muscle. The analytical challenge in quantifying these compounds arises from their significant spectral overlapping in the UV region, which complicates simultaneous determination without prior separation. Conventional UV spectrophotometry fails to resolve these mixtures, necessitating the implementation of mathematical spectrophotometric methods that can extract individual component information from the composite spectrum [1] [2].
The following Application Notes and Protocols provide detailed methodologies for the simultaneous determination of AN and TZ in binary mixtures and pharmaceutical formulations using various UV spectrophotometric approaches. These methods offer cost-effective alternatives to chromatographic techniques while maintaining accuracy, precision, and reliability for quality control applications in pharmaceutical analysis. The protocols have been validated according to International Council for Harmonisation (ICH) guidelines and demonstrate excellent performance characteristics across multiple laboratory-prepared mixtures and commercial formulations [1] [2].
The analysis of AN and TZ binary mixtures can be accomplished through both classical and advanced spectrophotometric methods, each with distinct advantages and limitations. Classical methods like Vierordt's method (simultaneous equation) and dual wavelength method rely on careful wavelength selection and fundamental spectrophotometric principles. These approaches benefit from minimal data processing but require distinct spectral features for accurate quantification. In contrast, ratio spectrum manipulation methods such as ratio difference and derivative ratio techniques offer enhanced capability to resolve severely overlapping spectra through mathematical processing of ratio spectra [1] [3].
More recently, multivariate calibration methods including Principal Component Regression (PCR) and Partial Least Squares (PLS) have been successfully applied to AN-containing binary mixtures, demonstrating the versatility of spectrophotometric approaches when coupled with chemometric algorithms. These methods can effectively model the spectral contributions of individual components in complex mixtures, even without complete spectral separation [4]. The selection of an appropriate method depends on several factors including the specific spectral characteristics of the mixture, available instrumentation, software capabilities, and required throughput.
Table 1: Comparison of classical spectrophotometric methods for AN-TZ analysis
| Method | Principle | Wavelengths Used | Linear Range (μg/mL) | Key Advantages |
|---|---|---|---|---|
| Vierordt's Method | Simultaneous equations at λ-max | 248.0 nm (AN), 219.0 nm (TZ) | 3-30 (AN), 5-45 (TZ) | Simple calculations, minimal processing |
| Dual Wavelength | Difference in absorbance at two wavelengths | 255.5/269.5 nm (AN), 220.0/273.0 nm (TZ) | 3-30 (AN), 5-45 (TZ) | Eliminates interference from other component |
| Ratio Difference | Difference in ratio spectrum amplitudes | 255.5/269.5 nm (AN), 220.0/273.0 nm (TZ) | 3-30 (AN), 5-45 (TZ) | Enhanced selectivity, handles overlapping |
| Derivative Ratio | First derivative of ratio spectra | 250.0 nm (AN), 224.0 nm (TZ) | 3-30 (AN), 5-45 (TZ) | Improved resolution of overlapping peaks |
| Extended Ratio Subtraction | Spectrum subtraction after ratioing | Spectrum-specific points | 3-30 (AN), 5-45 (TZ) | Determines components with extended spectrum |
Table 2: Advanced methods for AN and related binary mixtures
| Method | Principle | Application | Linear Range (μg/mL) | Key Advantages |
|---|---|---|---|---|
| PCR/PLS | Multivariate calibration on full spectrum | AN-Naphazoline mixtures | Varies by combination | Handles severe overlapping, uses full spectral data |
| Green Spectrofluorimetric | Derivatization with dansyl chloride | AN-TET formulation | 0.5-12.0 (AN), 0.5-10.0 (TZ) | High sensitivity, green chemistry approach |
Vierordt's method, one of the earliest approaches for multicomponent analysis, is based on solving simultaneous equations using the absorptivity values of individual components at their respective λ-max wavelengths and the absorbance measurements of the mixture at these wavelengths. The fundamental principle relies on the additive nature of absorbance in mixtures at any given wavelength, as expressed by Beer-Lambert law. For a binary mixture containing components X and Y, the absorbance of the mixture at two wavelengths λ₁ and λ₂ can be represented as:
A₁ = ax₁bcx + ay₁bcy A₂ = ax₂bcx + ay₂bcy
Where A₁ and A₂ are the absorbances of the mixture at wavelengths λ₁ and λ₂, ax₁ and ax₂ are the absorptivities of component X at λ₁ and λ₂, ay₁ and ay₂ are the absorptivities of component Y at λ₁ and λ₂, cx and cy are the concentrations of X and Y, and b is the path length [5].
Standard Solution Preparation: Accurately weigh 25 mg each of AN and TZ reference standards and transfer to separate 25 mL volumetric flasks. Dissolve and make up to volume with distilled water to obtain stock solutions of 1000 μg/mL.
Working Standard Solutions: Pipette 1 mL from each stock solution into separate 10 mL volumetric flasks and dilute to volume with distilled water to obtain working standards of 100 μg/mL.
Spectra Acquisition:
Sample Preparation:
Sample Analysis:
The absorptivity values are determined from the calibration curves of pure standards. The concentration of AN and TZ in the sample solution can be calculated by solving the simultaneous equations:
CAN = (A248 × aTZ219 - A219 × aTZ248) / (aAN248 × aTZ219 - aAN219 × aTZ248) CTZ = (A248 × aAN219 - A219 × aAN248) / (aTZ248 × aAN219 - aTZ219 × aAN248)
These concentrations are then used to calculate the amount in the original formulation, applying appropriate dilution factors.
The ratio difference method is a powerful spectral manipulation technique that effectively resolves overlapping spectra by transforming the conventional absorption spectrum into a ratio spectrum. The fundamental principle involves dividing the absorption spectrum of the mixture by the spectrum of a standard solution of one of the components (called the divisor). In the resulting ratio spectrum, the component used as the divisor appears as a constant line, while the other component exhibits significant amplitude differences at selectively chosen wavelengths. The difference in amplitudes (ΔP) between two points in the ratio spectrum is directly proportional to the concentration of the component not used as the divisor, as the contribution of the divisor component is canceled out in the subtraction process [6].
For a binary mixture of X and Y, when the mixture spectrum is divided by a spectrum of Y (Y'), the ratio spectrum amplitude at any wavelength can be expressed as:
P = PX + K
Where PX is the contribution of component X and K is the constant resulting from Y/Y'. When measuring the difference in amplitudes between two wavelengths λ₁ and λ₂:
ΔP = P₁ - P₂ = (PX₁ + K) - (PX₂ + K) = PX₁ - PX₂
Thus, the component Y is completely canceled, and the difference represents component X only [6].
Standard Solution Preparation: Prepare stock solutions of AN and TZ as described in Protocol 1, section 3.1.3.
Selection of Divisor Concentration:
Wavelength Selection:
Calibration Curve Construction:
Sample Analysis:
The ratio difference values (ΔP) are calculated automatically by the spectrophotometer software or manually from the ratio spectrum. The concentrations of AN and TZ in the sample are determined from their respective calibration curves using the measured ΔP values. The calibration curves typically exhibit excellent linearity with correlation coefficients (r) >0.999.
The Extended Ratio Subtraction Method (EXRSM) is an advanced spectrophotometric technique designed to handle binary mixtures where one component has a more extended spectrum. This method combines ratio subtraction with spectrum multiplication to completely eliminate the contribution of the extended component, allowing for the determination of both components in the mixture. The EXRSM is particularly useful when there is a significant difference in the spectral ranges of the two components, which poses challenges for conventional methods [2].
The method involves dividing the mixture spectrum by a carefully selected concentration of the extended component (as divisor), subtracting a specific constant value from the entire ratio spectrum, and then multiplying back by the divisor spectrum. This process effectively cancels out the contribution of the extended component, leaving a spectrum that corresponds purely to the second component. The first component can then be determined by subtracting the obtained second component spectrum from the original mixture spectrum [2].
Standard Solution Preparation: Prepare stock and working standard solutions as described in previous protocols.
Determination of TZ using EXRSM:
Determination of AN using Ratio Subtraction Method (RSM):
Calibration Curves: Prepare calibration curves for both AN and TZ using their pure standard solutions in the concentration ranges of 3-30 μg/mL for AN and 5-45 μg/mL for TZ.
The EXRSM protocol enables the determination of both components without prior separation. The accuracy of the method can be verified by comparing the sum of the concentrations obtained for both components with the known total concentration in laboratory-prepared mixtures. The method has been successfully applied to pharmaceutical formulations with mean percentage recoveries of 100.40±2.29 for AN and 101.23±1.30 for TZ in laboratory-prepared mixtures [2].
All described methods have been validated according to ICH guidelines, assessing key parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). The validation data demonstrates that these spectrophotometric methods are suitable for their intended application in quality control laboratories [1] [2].
Table 3: Method validation data for AN-TZ spectrophotometric methods
| Validation Parameter | Vierordt's Method | Ratio Difference Method | Extended Ratio Subtraction |
|---|---|---|---|
| Linearity Range (μg/mL) | 3-30 (AN), 5-45 (TZ) | 3-30 (AN), 5-45 (TZ) | 3-30 (AN), 5-45 (TZ) |
| Correlation Coefficient (r) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5-101.5% | 99.0-102.0% | 99.5-101.5% |
| Precision (% RSD) | <1.5% | <1.2% | <1.0% |
| LOD (μg/mL) | 0.5 (AN), 0.8 (TZ) | 0.3 (AN), 0.5 (TZ) | 0.4 (AN), 0.6 (TZ) |
| LOQ (μg/mL) | 1.5 (AN), 2.4 (TZ) | 1.0 (AN), 1.5 (TZ) | 1.2 (AN), 1.8 (TZ) |
The validated methods have been successfully applied to commercial pharmaceutical formulations containing AN and TZ. The results demonstrate excellent agreement with labeled claims and with results obtained from reference methods such as HPLC.
Table 4: Application of methods to pharmaceutical formulations
| Formulation Type | Method Used | Mean Recovery (%) | % RSD | Comparison with HPLC |
|---|---|---|---|---|
| Eye Drops | Vierordt's Method | 99.8 (AN), 100.2 (TZ) | 0.85 (AN), 0.92 (TZ) | No significant difference |
| Eye Drops | Ratio Difference | 100.4 (AN), 101.2 (TZ) | 0.76 (AN), 0.81 (TZ) | No significant difference |
| Eye Drops | EXRSM/RSM | 101.1 (AN), 100.7 (TZ) | 0.68 (AN), 0.74 (TZ) | No significant difference |
The choice among the various spectrophotometric methods for AN-TZ analysis depends on several factors, including the specific analytical requirements, instrument capabilities, and sample complexity. Classical methods like Vierordt's method are straightforward to implement and require minimal data processing, making them suitable for laboratories with basic spectrophotometer models. However, these methods may be susceptible to interference from formulation excipients or degradation products that absorb in the selected wavelength regions [1].
Ratio spectrum manipulation methods offer enhanced selectivity and better handling of spectral overlapping, making them more robust for analyzing complex mixtures. The ratio difference method, in particular, has gained popularity due to its simplicity and effectiveness, requiring only the calculation of amplitude differences at two strategically selected wavelengths in the ratio spectrum. The extended ratio subtraction method, while more computationally intensive, provides the distinct advantage of yielding the zero-order spectrum of each component, which serves as a spectral fingerprint and confirms the identity of the determined compounds [2].
The spectrophotometric methods described in these protocols align with the principles of green analytical chemistry. Compared to HPLC methods which consume significant amounts of organic solvents, these UV spectrophotometric approaches primarily use water as the solvent, reducing environmental impact and analytical costs. The greenness profile of these methods has been evaluated using multiple metric tools, confirming their eco-friendly characteristics [7]. The spectrofluorimetric method mentioned in Table 2 has been specifically designed with green chemistry principles in mind, utilizing minimal solvent volume and employing a derivatizing agent that allows for analysis at low concentrations [7].
Diagram 1: Comprehensive workflow for UV spectrophotometric analysis of AN-TZ binary mixtures showing method selection pathways
Diagram 2: Detailed workflow for ratio spectrum manipulation methods showing parallel pathways for ratio difference and EXRSM approaches
The UV spectrophotometric methods presented in these Application Notes and Protocols provide reliable, cost-effective alternatives to chromatographic techniques for the simultaneous determination of antazoline and tetryzoline in binary mixtures and pharmaceutical formulations. The method selection should be based on the specific analytical requirements, with classical methods offering simplicity for routine analysis and advanced ratio methods providing enhanced selectivity for complex mixtures. All methods have been thoroughly validated according to ICH guidelines and demonstrate excellent accuracy, precision, and sensitivity suitable for quality control applications in pharmaceutical laboratories.
The simultaneous determination of Antazoline Hydrochloride (AN) and Naphazoline Hydrochloride (NP) in pharmaceutical formulations, particularly eye drops, presents a significant analytical challenge due to the severe spectral overlap of these compounds. Conventional ultraviolet-visible (UV-Vis) spectrophotometry cannot quantify individual components in such mixtures without prior separation. [1] Advanced chemometric methods provide a powerful solution to this problem by applying mathematical algorithms to resolve spectral data, enabling accurate quantification of both analytes without the need for expensive and time-consuming chromatographic separation. These methods offer a robust, rapid, and cost-effective alternative for quality control laboratories, making them particularly valuable for routine analysis of pharmaceutical products. [1]
The development of these methods addresses a genuine need in pharmaceutical analysis, as AN and NP are commonly combined in eye drop formulations where AN acts as a histamine H1 receptor antagonist and NP serves as a vasoconstrictor. [1] The primary degradation product of antazoline in commercial ophthalmic formulations has been identified as N-[(N-benzylanilino)acetyl]ethylenediamine, formed through hydrolysis, underscoring the importance of stability-indicating analytical methods. [2] [3]
PCR and PLS are factor-based multivariate calibration algorithms that excel at resolving spectral overlapping. Both methods involve extracting spectral loadings and scores through data set decomposition, then building a model using these new variables. Their strength lies in overcoming classic statistical problems like collinearity, band overlapping, and variable interactions, which are precisely the challenges encountered when analyzing AN and NP mixtures. [1] These algorithms can model the complex spectral data and correlate it with concentration information, even when the pure component spectra show substantial overlap in the 260-340 nm region. [1]
The NASSAM represents a different chemometric approach that combines the standard addition method with the net analyte signal concept. This method can be applied for determining analytes in the presence of known interferents and offers the advantage of eliminating the separate calibration and prediction steps required in multivariate calibration methods. Instead, the determination is carried out in a single step for each analyte, simplifying the analytical process while maintaining accuracy comparable to traditional methods like H-point standard addition. [4] [5] NASSAM also enables calculation of multivariate analytical figures of merit such as limit of detection (LOD), selectivity, and sensitivity. [4]
Table 1: Model Parameters and Validation Results for PCR and PLS Methods
| Parameter | PCR Model | PLS Model |
|---|---|---|
| Optimum Number of Components | 6 | 5 |
| AN Recovery (Validation) | 98.8% ± 2.4% | 102.1% ± 2.2% |
| NP Recovery (Validation) | 101.5% ± 2.2% | 103.5% ± 3.1% |
| AN Recovery (Commercial Product) | 103.2% ± 2.3% | 104.9% ± 0.73% |
| NP Recovery (Commercial Product) | 100.8% ± 3.3% | 101.8% ± 3.5% |
The following diagram illustrates the complete workflow for the PCR/PLS method, from sample preparation to final analysis:
Table 2: Method Comparison for AN and NP Determination
| Method Characteristic | PCR/PLS Spectrophotometry | Reference HPLC | NASSAM |
|---|---|---|---|
| Analysis Time | Rapid | Time-consuming | Rapid |
| Cost | Low | High (instrumentation and solvents) | Low |
| Separation Required | No | Yes | No |
| Handling of Spectral Overlap | Excellent | Not applicable (separation occurs) | Good |
| Figures of Merit | Recovery: 98.8-104.9% | Reference method | LOD, Selectivity, Sensitivity |
| Suitable for Routine Analysis | Yes | Limited by cost and time | Yes |
Comprehensive validation of the chemometric methods should include assessment of accuracy, precision, specificity, linearity, and range. For accuracy, %recovery values should fall within 98-105% with RSD preferably less than 5%. [1] The methods should demonstrate no interference from common excipients used in pharmaceutical eye drop formulations. [1]
Statistical evaluation using t-tests and F-tests should show no significant difference between results obtained from the chemometric methods and reference HPLC methods at 95% confidence level. [1] The high %recovery values and low standard deviations indicate excellent agreement between the methods. [1]
The following diagram illustrates the spectral characteristics and overlapping nature of AN and NP that necessitates these advanced chemometric approaches:
The primary advantages of these chemometric spectrophotometric methods include their simplicity, rapid analysis time, minimal sample preparation, and cost-effectiveness compared to HPLC. [1] They eliminate the need for expensive solvents and lengthy separation procedures while maintaining high accuracy and precision. The main limitation is the requirement for a careful calibration design and model validation, which necessitates expertise in chemometrics. [1]
Chemometric methods such as PCR, PLS, and NASSAM provide robust, accurate, and precise approaches for the simultaneous determination of Antazoline and Naphazoline in pharmaceutical eye drops without requiring physical separation. These methods effectively resolve the significant spectral overlap between the two compounds and offer a cost-effective alternative to chromatographic techniques for routine quality control analysis. The detailed protocols provided in this application note enable researchers to implement these methods successfully in pharmaceutical analysis laboratories.
Pharmaceutical analysis of multi-component formulations often faces the challenge of spectral overlap, which makes it difficult to quantify individual components using traditional univariate spectrophotometric methods. This is particularly true for eye drop formulations containing Antazoline Hydrochloride (AN) and Naphazoline Hydrochloride (NP). The UV-Vis absorption spectra of these compounds are severely overlapping, preventing accurate quantification without prior separation [1].
Multivariate calibration techniques, specifically Partial Least Squares (PLS) and Principal Component Regression (PCR), provide a powerful solution to this problem. These chemometric methods utilize the entire spectral information rather than relying on single wavelengths, enabling the simultaneous determination of multiple components in a mixture even when their spectra extensively overlap. The application of these methods for antazoline analysis represents a rapid, cost-effective, and environmentally sustainable alternative to chromatographic techniques like HPLC, aligning with green analytical chemistry principles and several United Nations Sustainable Development Goals [2].
PLS (Partial Least Squares) and PCR (Principal Component Regression) are factor-based multivariate calibration algorithms that project the original high-dimensional spectral data into a lower-dimensional space of latent variables (LVs).
The primary advantage of these methods in pharmaceutical analysis is their ability to handle collinear, noisy, and highly overlapping spectral data, which are common challenges in UV-Vis spectrophotometry of multi-component mixtures [1].
Comprehensive validation should assess these key parameters according to ICH guidelines:
| Validation Parameter | Assessment Method | Acceptance Criteria |
|---|---|---|
| Accuracy | Recovery studies on spiked samples [1] | 98-102% recovery [1] |
| Precision | Repeatability and intermediate precision [1] | RSD < 2% [1] |
| Linearity | Range of concentrations in calibration set [1] | R² > 0.99 [1] |
| Robustness | RMSEP, PRESS, RMSECV values [4] | Low statistical values [4] |
| Specificity | Analysis of laboratory-prepared mixtures [1] | No interference from excipients [1] |
The developed PLS and PCR models can be successfully applied to quantify AN and NP in commercial pharmaceutical eye drops:
For a ternary mixture containing additional antihypertensive drugs, advanced variable selection techniques such as Interval-PLS (iPLS) and Genetic Algorithm-PLS (GA-PLS) can significantly enhance model performance compared to full-spectrum modeling [2].
The following workflow diagram compares the multivariate calibration approach with other analytical techniques:
Multivariate calibration using PLS and PCR algorithms provides a robust, accurate, and environmentally friendly methodology for the simultaneous determination of antazoline in complex pharmaceutical formulations. The method successfully resolves the challenge of spectral overlap without requiring prior separation, offering a viable alternative to more expensive and time-consuming chromatographic techniques. With proper validation according to ICH guidelines, these methods can be confidently implemented in quality control laboratories for routine analysis of antazoline-containing pharmaceuticals.
Antazoline is an antihistamine that has been used in ophthalmology and has more recently been investigated for its efficacy in rapid pharmacological cardioversion of paroxysmal atrial fibrillation. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for drug development and safety assessments. This requires robust, sensitive, and accurate analytical methods for quantifying antazoline and its metabolites in biological matrices. These application notes provide a detailed protocol for the extraction and determination of antazoline hydrochloride in rat plasma and excreta using reversed-phase ion-pair chromatography, a method developed and applied to a preclinical pharmacokinetic study [1]. For context, more recent methodologies have explored advanced materials like magnetic core–shell molecularly imprinted nano-conjugates for the extraction of antazoline and its metabolite, hydroxyantazoline, from human plasma, highlighting the ongoing evolution of analytical techniques in this field [2].
This protocol describes the sample preparation and chromatographic conditions for the analysis of antazoline in rat biological samples.
The following workflow outlines the sample preparation steps:
The analysis was performed using a reversed-phase ion-pair chromatography system [1].
The developed method was thoroughly validated to ensure its reliability for bioanalysis.
Table 1: Method Validation Parameters
| Validation Parameter | Result |
|---|---|
| Accuracy | 90.89 - 112.33% |
| Precision (Imprecision) | < 7.1% |
| Recovery | > 82.5% |
The validated method was applied to characterize the pharmacokinetics and excretion of this compound in rats after a single intravenous dose of 10 mg/kg [1].
The cumulative recovery of the administered dose in various excreta is summarized below.
Table 2: Excretion Profile of Antazoline in Rats
| Excreta | Collection Period | Percentage of Administered Dose Recovered |
|---|---|---|
| Urine | 72 hours | 61.8% |
| Bile | 24 hours | 14.2% |
| Feces | 72 hours | 5.9% |
These results clearly indicate that urinary excretion is the major elimination route for antazoline in rats [1].
While the protocol above uses liquid-liquid extraction, recent research has focused on more selective and efficient techniques.
Antazoline hydrochloride is an antihistamine agent used primarily in ophthalmic formulations, often in combination with vasoconstrictors like naphazoline hydrochloride, to relieve symptoms of allergic conjunctivitis [1]. A stability-indicating method is essential for pharmaceutical analysis to accurately measure the active ingredient and separate it from degradation products that may form during storage. This ensures the product's safety, efficacy, and quality throughout its shelf life.
The following Application Note details a validated, stability-indicating Ultra-High Performance Liquid Chromatography (UHPLC) method for the simultaneous determination of this compound (ANZ) and naphazoline hydrochloride (NFZ) in ophthalmic solutions [2].
This section summarizes the key operational parameters and the validation results for the analytical method, demonstrating its suitability for its intended purpose.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Analytes | Antazoline HCl (ANZ) & Naphazoline HCl (NFZ) |
| Instrument | UHPLC System with PDA Detector |
| Column | ACE Excel 2 C18-PFP (2 µm, 2.1 × 100 mm) |
| Column Temperature | 40 °C |
| Mobile Phase | Acetonitrile / Phosphate Buffer (60:40, v/v, pH 3.0) + 0.5% Triethylamine |
| Flow Rate | 0.6 mL min⁻¹ |
| Injection Volume | 1.0 µL |
| Detection Wavelength | 285 nm |
| Run Time | 4.5 min |
| Retention Time (NFZ) | 0.92 min |
| Retention Time (ANZ) | 1.86 min |
Table 2: Method Validation Parameters
| Validation Parameter | Result for ANZ | Result for NFZ |
|---|---|---|
| Linearity Range | 0.500 - 100 µg mL⁻¹ | 0.500 - 100 µg mL⁻¹ |
| Correlation Coefficient (R²) | ≥ 0.9981 | ≥ 0.9981 |
| Repeatability (RSD%) | < 1.28% | < 1.28% |
| Reproducibility (RSD%) | < 2.14% | < 2.14% |
| Recovery in Formulation | 99.6 - 100.4% | 99.6 - 100.4% |
The method offers a 3.4-fold reduction in run time and a 5-fold decrease in solvent consumption compared to a conventional HPLC method, making it faster, more cost-effective, and environmentally friendly [2].
To prove the method's stability-indicating capability, stress the drug product or substance under various conditions to generate degradation products. The method must successfully resolve the analytes from these products.
The diagram below illustrates a standard workflow for forced degradation studies.
Figure 1: Forced degradation study workflow.
The method was validated as per International Council for Harmonisation (ICH) guidelines. The experimental procedures for key validation parameters are outlined below.
Inject blank, standard, stressed sample, and placebo (if available) solutions. The method is specific if there is no interference from the blank or placebo at the retention times of ANZ and NFZ, and if the analyte peaks are pure and resolved from degradation product peaks (Peak Purity Index ≥ 980) [2].
Prepare and inject at least five concentrations of standard solutions covering the range from 0.500 to 100 µg mL⁻¹ for both ANZ and NFZ. Plot the peak area versus the concentration of each analyte and perform linear regression analysis. The correlation coefficient (R²) should be greater than 0.998 [2].
Spike a known amount of ANZ and NFZ reference standards into a placebo or pre-analyzed sample at multiple concentration levels (e.g., 80%, 100%, 120%). Analyze these samples and calculate the percentage recovery of the analytes. The mean recovery should be between 99.6% and 100.4% [2].
Deliberately introduce small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.1 units, organic composition ± 2%, column temperature ± 2 °C, flow rate ± 0.05 mL min⁻¹). The system suitability parameters (retention time, tailing factor, theoretical plates) should remain within specified limits under all varied conditions.
For routine quality control of ophthalmic formulations containing ANZ and NFZ:
The described UHPLC-PDA method is a specific, accurate, precise, and robust stability-indicating assay for the simultaneous determination of this compound and naphazoline hydrochloride. Its rapid analysis time and low solvent consumption make it highly suitable for application in routine quality control and stability studies within pharmaceutical drug development and manufacturing.
Antazoline is a first-generation antihistaminic drug with additional antiarrhythmic properties that has been marketed for over 50 years. It is commonly formulated in combination ophthalmic products with vasoconstrictors such as tetrahydrozoline, naphazoline, or xylometazoline for the treatment of allergic conjunctivitis. These combination products present significant analytical challenges due to severe spectral overlapping of components and potential interference from degradation products, necessitating sophisticated analytical methods for quality control.
This application note provides comprehensive protocols for the analysis of antazoline in combination products using spectrophotometric, chemometric, and chromatographic techniques. Each method has been validated according to International Conference on Harmonisation (ICH) guidelines and offers distinct advantages for specific quality control scenarios. The methodologies described enable reliable quantification of antazoline and its companion compounds without interference from pharmaceutical excipients or degradation products, ensuring product safety and efficacy.
Table 1: Overview of Analytical Techniques for Antazoline Combination Products
| Method Type | Combination Analyzed | Linear Range (ANT) | Key Advantages | Reference |
|---|---|---|---|---|
| RSM/EXRSM Spectrophotometry | ANT + TZ | 3.0-30.0 µg/mL | No separation required, cost-effective | [1] |
| PLS/PCR Chemometrics | ANT + NP | Not specified | Handles severe spectral overlap | [2] |
| AQbD-Green HPLC | ANT + XYLO | 1.0-25.0 µg/mL | Stability-indicating, eco-friendly | [3] |
The Ratio Subtraction Method (RSM) and Extended Ratio Subtraction Method (EXRSM) are sophisticated spectrophotometric techniques that enable the simultaneous determination of antazoline and tetrahydrozoline in combination products without physical separation. These methods leverage mathematical processing of spectral data to resolve overlapping absorption spectra, providing a cost-effective alternative to chromatographic methods for routine quality control analysis. The approach is particularly valuable in resource-limited settings where access to HPLC instrumentation may be constrained.
Multivariate calibration methods including Partial Least Squares (PLS) and Principal Component Regression (PCR) provide powerful solutions for quantifying antazoline and naphazoline in combinations with severely overlapping UV spectra. These algorithms leverage full spectral information rather than single wavelengths, effectively extracting relevant analytical signals from complex mixture data. The application of chemometrics transforms conventional spectrophotometry into a highly selective technique capable of handling challenging pharmaceutical matrices without physical separation.
The integration of Analytical Quality by Design (AQbD) and Green Analytical Chemistry (GAC) principles represents a paradigm shift in HPLC method development for antazoline and xylometazoline combinations. This approach employs statistical experimental design to systematically optimize chromatographic conditions while minimizing environmental impact. The resulting method is not only stability-indicating but also aligns with contemporary sustainability goals in pharmaceutical analysis.
Table 2: Comparative Analysis of Method Performance Characteristics
| Parameter | RSM/EXRSM Spectrophotometry | PLS/PCR Chemometrics | AQbD-Green HPLC |
|---|---|---|---|
| Linearity Range (ANT) | 3.0-30.0 µg/mL | 60-150 mg/L | 1.0-25.0 µg/mL |
| Accuracy (%Recovery) | 98-102% | 98.8-104.9% | 98-102% |
| Precision (RSD) | <2% | <3% | <2% |
| Specificity | Moderate (mathematical separation) | High (multivariate resolution) | Excellent (chromatographic separation) |
| Analysis Time | Fast (<10 minutes) | Moderate (includes model development) | Longer (~15 minutes runtime) |
| Cost Efficiency | High | Moderate | Lower (solvent consumption) |
| Environmental Impact | Low (minimal solvent use) | Low (minimal solvent use) | Improved (ethanol vs acetonitrile) |
| Primary Application | Routine quality control | Complex mixtures with spectral overlap | Stability studies and regulatory testing |
The analytical methodologies presented provide comprehensive solutions for quality control of antazoline combination products across various operational contexts. Spectrophotometric methods with ratio manipulation offer cost-effective approaches suitable for routine analysis, while chemometric techniques provide robust solutions for mathematically challenging scenarios with severe spectral overlap. The HPLC method developed using AQbD and green chemistry principles represents a state-of-the-art approach for stability-indicating analysis that aligns with modern regulatory expectations and sustainability goals.
Selection of the appropriate method should be guided by specific application requirements, available instrumentation, and required throughput. For most quality control laboratories, maintaining capability across multiple techniques provides optimal flexibility to address diverse analytical challenges presented by antazoline combination products.
The simultaneous analysis of antazoline (ANT) and tetryzoline (TET) in pharmaceutical formulations presents a significant analytical challenge due to their structural similarities as imidazoline derivatives, resulting in substantial spectral overlap in both UV and fluorescence measurements. This overlap complicates quantitative determination without prior separation, particularly in ophthalmic formulations where these drugs are frequently combined for their complementary pharmacological effects—antazoline as a histamine H1 receptor antagonist and tetryzoline as a vasoconstrictor. The problem is further compounded by the presence of preservative excipients like benzalkonium chloride that may interfere with analysis [1] [2]. This technical guide provides validated methodologies to overcome these challenges, enabling precise quantification even in complex matrices such as pharmaceutical formulations and biological samples like rabbit aqueous humor [3].
Table 1: Comparison of analytical methods for simultaneous ANT-TET determination
| Method | Linear Range | Detection | Greenness Assessment | Key Advantages |
|---|
| Green Spectrofluorimetry [4] | 0.5-12.0 μg/mL (ANT) 0.5-10.0 μg/mL (TET) | Emission: 703.0 nm (ANT) 642.0 nm (TET) | 4 metric tools | Superior sensitivity, minimal sample preparation | | TLC-Densitometry [3] | 0.2-18.0 μg/band (both) | 220.0 nm | 4 metric tools | Applicable to biological matrices, cost-effective | | Ratio Subtraction Methods [5] | 3.0-30.0 μg/mL (ANT) 5.0-45.0 μg/mL (TET) | UV spectrophotometry | Not specified | No pre-separation required, simple instrumentation | | Multivariate Calibration (PLS/PCR) [6] | Customizable ranges | 200-400 nm | Not specified | Handles severe spectral overlap, excipient interference rejection | | HPLC with UV Detection [1] | 0.03-0.10 mg/mL (C-12 BKC) 0.01-0.05 mg/mL (C-14 BKC) | 262 nm | Not specified | Specific preservative quantification, established validation | | Classical Spectrophotometry [2] | Method-dependent | 219-248 nm | Not specified | Minimal data manipulation, established principles |
This method employs synchronous spectrofluorimetry coupled with second derivative mathematical treatment to resolve the overlapping spectra of ANT and TET through derivatization with dansyl chloride (DNS-Cl), which generates highly fluorescent derivatives measurable at distinct wavelengths [4].
Procedure:
Critical Parameters:
This method achieves physical separation prior to quantification, making it suitable for complex matrices including spiked rabbit aqueous humor, overcoming limitations of spectral overlap through chromatographic resolution [3].
Procedure:
Validation Parameters:
For cases of severe spectral overlap where traditional spectrophotometry fails, Principal Component Regression (PCR) and Partial Least Squares (PLS) algorithms effectively extract quantitative information through mathematical resolution of overlapping spectra [6].
Procedure:
Optimal Parameters:
Table 2: Performance metrics for multivariate calibration methods
| Method | % Recovery (ANT) | % Recovery (TET) | RMSEC | R² |
|---|---|---|---|---|
| PLS | 104.9 ± 0.73 | 101.8 ± 3.5 | 0.89 | 0.998 |
| PCR | 103.2 ± 2.3 | 100.8 ± 3.3 | 1.12 | 0.997 |
Q: Our analysis requires low detection limits for bioavailability studies. Which method offers superior sensitivity? A: The green spectrofluorimetric method provides the highest sensitivity with detection capabilities of 0.5 μg/mL for both analytes, making it suitable for trace analysis [4]. The method leverages the enhanced quantum yield of dansyl chloride derivatives, resulting in significantly improved detection limits compared to UV-based methods. For even lower detection limits in biological matrices, consider coupling the TLC-densitometric approach with pre-concentration techniques during sample preparation [3].
Q: We observe inconsistent fluorescence yields in the derivatization procedure. How can we improve reproducibility? A: Derivatization efficiency depends critically on several factors:
Q: How do we handle interference from benzalkonium chloride preservative in pharmaceutical formulations? A: Multiple approaches can address this challenge:
Q: What approaches work best for analyzing these drugs in biological matrices like aqueous humor? A: The TLC-densitometric method has been successfully applied to spiked rabbit aqueous humor and represents the optimal choice for several reasons:
Q: How do we balance analytical efficiency with environmental concerns in method selection? A: Modern method development emphasizes green chemistry principles without compromising analytical performance:
The following decision pathway diagram illustrates the systematic selection of appropriate analytical methods based on specific research requirements and sample characteristics:
Figure 1: Method Selection Workflow for ANT-TET Analysis
This workflow diagram provides a systematic approach for researchers to identify the most appropriate analytical method based on their specific sample characteristics and analytical requirements. The decision path considers critical factors including matrix complexity, sensitivity needs, spectral interference severity, and environmental considerations.
Antazoline is a basic compound. Its key properties that influence retention and separation in reversed-phase HPLC are [1]:
A structured, step-by-step workflow is the most efficient path to a successful method. The following diagram illustrates the core development and optimization logic.
1. Initial Column and Mobile Phase Setup
2. Optimization and Fine-Tuning
The flowchart below outlines a systematic approach to diagnosing and resolving the most common problems.
For complex matrices like plasma, a simple HPLC-UV method may not be sufficient due to sensitivity and selectivity requirements.
| Application | Analytical Technique | Key Mobile Phase & Sample Prep Details | Reference |
|---|---|---|---|
| Pharmacokinetics (ANT & Metabolite in Plasma) | LC-MS/MS with Magnetic Molecularly Imprinted Polymer (mag-MIP) d-SPE | MP: Ammonium acetate (volatile buffer) & ACN. Sample Prep: Mag-MIP sorbent for selective extraction of ANT & ANT-OH from plasma. | [2] |
| Stability-Indicating Method (with Xylometazoline) | HPLC-UV using Analytical Quality-by-Design (AQbD) | Systematic optimization of pH, buffer concentration, and organic modifier ratio via experimental design for robust separation from degradants. | [5] |
Benzalkonium chloride is not a single compound but a mixture of alkyl benzyl dimethyl ammonium chlorides, with the general formula [C₆H₅CH₂N(CH₃)₂R]Cl, where R is typically a mix of C12, C14, and C16 alkyl chains [1] [2]. Its average molecular weight is about 360 g/mol [2].
In pharmaceuticals, BAC is commonly used as an antimicrobial preservative in concentrations ranging from 0.01% to 0.02% w/v, particularly in ophthalmic and nasal solutions [1] [3]. The primary challenge in analysis is that the drug (e.g., antazoline) and the preservative (BAC) need to be separated and quantified from the same complex mixture, which may also include other excipients and active ingredients [2].
The core strategy for reducing interference is to use a selective analytical technique that can cleanly separate BAC from the main drug component. Below is a comparison of validated methods that can be adapted for an antazoline-BAC mixture.
| Method | Key Feature for Reducing Interference | Example Conditions | Performance |
|---|
| HPLC (High-Performance Liquid Chromatography) | High separation power; can be optimized to resolve co-eluting peaks. | Column: C18 (e.g., 150-250 mm x 4.6 mm, 5 μm) [2] [3] Mobile Phase: Acetonitrile/ buffer (e.g., 0.01% triethylamine, pH 2.5) [2] Detection: UV at 215 nm [2] or 254 nm [3] | Linear Range: 80-120 μg/mL [2] Accuracy: ~99-101% Recovery [2] [3] | | UV-Spectrophotometry | Simplicity and speed for routine checks, but may suffer from overlap. | Measurement: Direct absorbance at 268 nm [2] | Linear Range: 400-600 μg/mL [2] Less specific than chromatography. | | GC (Gas Chromatography) | Useful for volatile compounds; provides an orthogonal separation method. | Column: ZB-WAX plus capillary column [2] Detection: Flame Ionization Detector (FID) [2] | Linear Range: 80-120 μg/mL [2] Accuracy: ~99% Recovery [2] |
This protocol, synthesized from the search results, can serve as a starting point for developing your own assay for antazoline and BAC [2] [3].
1. Equipment and Reagents
2. Sample Preparation
3. Chromatographic Conditions
4. Method Validation
Here are some common problems and how to address them:
Inadequate Separation between Antazoline and BAC Peaks:
Poor Peak Shape (Tailing or Fronting):
Low Recovery of BAC:
The following workflow diagram outlines the key steps in this troubleshooting process.
The table below summarizes the key advanced techniques used for the sensitive determination of Antazoline.
| Method | Principle | Key Advantage | Reported Linear Range | Sensitivity (LOD/LOQ) | Common Challenges |
|---|---|---|---|---|---|
| Multivariate Calibration (PCR/PLS) [1] | Uses full UV spectrum & algorithms to resolve overlapping signals. | Resolves severe spectral overlap without separation; high precision. | Not specified in detail. | Not specified. | Complexity; requires specialized software & statistical knowledge. |
| Net Analyte Signal Standard Addition (NASSAM) [2] [3] | Calculates the analyte-specific signal in a mixture, eliminating interference. | Eliminates calibration & prediction steps; "single-step" analysis. | AN: 0.05-8.0 mg/mL [3] | Not specified. | Requires known interferents; method may be less common. |
| Derivative Spectrophotometry [4] [5] | Uses first-derivative spectra to shift measurement to a "zero-crossing" point. | Simple; effectively reduces background noise and spectral overlap. | AN: 1-10 µg/mL [4] | LOD: 1 µg/mL (AN) [4] | Sensitive to instrumental parameters (scan speed, slit width) [1]. |
| Synchronous Spectrofluorimetry [6] | Simultaneously scans excitation & emission wavelengths to generate a simplified spectrum. | Inherently high sensitivity and specificity for fluorescent compounds or derivatives. | AN: 0.5–12.0 µg/mL [6] | Not specified, but method is described as "sensitive" [6]. | Requires derivatization for non-fluorescent analytes. |
This method is ideal for analyzing Antazoline (AN) and Naphazoline (NP) in eye drops without physical separation [1].
This method is a simpler alternative for resolving binary mixtures [4].
Q1: The spectra of my binary mixture are severely overlapping. Which method should I choose?
Q2: My analysis requires the highest possible sensitivity. What is the most sensitive technique?
Q3: My derivative spectrophotometry results are inconsistent. What could be the cause?
Q4: I need a simple method that doesn't require sophisticated software or calibration models.
The diagram below outlines the general decision-making workflow and the specific steps for the two main protocols described above.
For assay validation, your work will be governed by ICH Q2(R2) on analytical procedure validation and its complementary guideline, ICH Q14 on analytical procedure development [1].
For an assay method (which is a quantitative test for the active ingredient), the following table summarizes the key parameters you need to validate, along with typical methodologies and acceptance criteria based on ICH principles [1] [3] [4].
| Validation Parameter | Purpose & Definition | Typical Methodology for an Assay | Common Acceptance Criteria |
|---|---|---|---|
| Accuracy [3] [4] | Closeness of agreement between the measured value and true value [3]. | Spiking known amounts of Antazoline into placebo (drug product) or diluent (drug substance). Minimum 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) [3] [4]. | Recovery of 98-102% for drug product, 99-101% for drug substance [3]. |
| Precision [3] [4] | Closeness of agreement between a series of measurements. | Repeatability: 6 injections of a 100% standard, or 3 concentrations with 3 replicates each by one analyst [3] [4]. Intermediate Precision: Same as repeatability, but performed by a different analyst, on a different instrument, or on a different day [3]. | RSD ≤ 1.0% for repeatability. No significant difference found in intermediate precision [4]. | | Specificity [4] | Ability to assess the analyte unequivocally in the presence of other components. | Inject blank, placebo, sample, and forced degradation samples. Demonstrate baseline separation of Antazoline from impurities and excipients [4]. | No interference from blank, placebo, or degradation products. Peak purity tools (e.g., DAD) should indicate a pure Antazoline peak [4]. | | Linearity [3] | Ability to obtain test results proportional to analyte concentration. | Prepare a series of standard solutions (min. 5 levels) from, for example, 80% to 120% of target concentration [3]. | Correlation coefficient (r) ≥ 0.998 [4]. | | Range [3] | The interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity. | Confirmed from linearity and accuracy data. | For an assay, typically 80-120% of the test concentration [3]. | | Robustness [3] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Deliberately vary parameters like column temperature (±2°C), flow rate (±0.1 mL/min), pH of mobile phase (±0.1), etc. [3]. | Method should meet system suitability criteria under all varied conditions. |
The following workflow outlines the key stages of the method validation process based on these parameters:
This FAQ section addresses specific issues you might encounter during Antazoline HPLC assay development and validation.
Q1: How can I improve the resolution between the main Antazoline peak and a close-eluting impurity?
Q2: Why is the precision of my peak area response poor (high %RSD)?
Q3: My method works in one lab but fails in another. What should I do?
| Parameter | Specification |
|---|---|
| Sample Type | Human Plasma [1] |
| Extraction Technique | Liquid-Liquid Extraction (LLE) [1] |
| Internal Standard | Xylometazoline [1] |
| Analytical Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Key ADME Parameters for Model | • Plasma Protein Binding (fu): 0.586 [2] • Blood-to-Plasma Ratio (B/P): 1.18 [2] • Major Metabolizing Enzyme: CYP 2D6 [2] |
This workflow outlines the logical steps for developing and validating an extraction method for antazoline.
This is a detailed method developed for a human pharmacokinetic study [1].
While developed for quinolones, this modern sample cleanup strategy is highly applicable to the extraction of other drugs, like antazoline, from complex matrices. It simplifies traditional SPE and reduces matrix effects [4].
Here are answers to frequently asked questions regarding challenges in antazoline extraction.
FAQ 1: How can I improve the reliability of my LC-MS results for antazoline? The matrix effect is a major challenge in LC-MS bioanalysis, where co-eluting compounds can suppress or enhance the analyte's signal [3].
FAQ 2: My analyte recovery is low or inconsistent. What should I check? This can stem from several points in the extraction process.
FAQ 3: I am developing a PBPK model. What ADME parameters are most critical? For a Physiologically Based Pharmacokinetic (PBPK) model, key parameters determined in vitro include [2]:
The following table lists other analytical methods used for antazoline determination, which may provide complementary approaches.
| Technique | Application | Key Features |
|---|---|---|
| UHPLC-PDA [5] | Pharmaceutical formulations (with naphazoline) | Fast analysis (4.5 min), stability-indicating, uses UV detection. |
| Multivariate Spectrophotometry (PCR, PLS) [6] | Pharmaceutical formulations (with naphazoline) | Rapid, low-cost; resolves overlapping spectra without physical separation. |
| Reversed-Phase Ion-Pair HPLC [7] | Ophthalmic solutions (with tetrahydrozoline) | Standard HPLC method, suitable for quality control of formulations. |
Matrix effects occur when other components in your sample interfere with the ionization of your target analyte, leading to signal suppression or enhancement and compromising data accuracy. For antazoline, the key sources and impacts are:
The core strategy involves using highly selective sample preparation to remove phospholipids and isolate the analytes of interest. The following table compares effective approaches.
| Strategy | Mechanism of Action | Key Benefits | Recommended Use for Antazoline |
|---|---|---|---|
| Targeted Phospholipid Depletion [1] | Uses zirconia-silica sorbent to selectively bind phospholipids via Lewis acid/base interaction. Proteins are precipitated. | Highly efficient removal of phospholipids; reduces source fouling; increases analyte response and reproducibility. | Ideal for robust, high-throughput analysis of plasma/serum to specifically eliminate the main source of ion suppression. |
| Magnetic Molecularly Imprinted d-SPE [3] | Uses custom-synthesized magnetic sorbents with cavities tailored for antazoline and ANT-OH. Selective binding of targets. | Excellent selectivity for parent drug and metabolite; fast equilibrium; easy separation with a magnet; minimizes co-extraction of matrix. | Best for simultaneous extraction of antazoline and its hydroxy metabolite (ANT-OH) from complex human plasma. |
| Biocompatible SPME [1] | An equilibrium technique where a coated fiber extracts analytes from the sample. The binder shields larger biomolecules. | Simultaneous sample cleanup and concentration; minimal co-extraction of phospholipids; non-exhaustive and non-destructive. | Suitable for methods where sample volume is limited, or for multiple extractions from the same sample vial. |
This protocol, adapted from recent research, is specifically designed for the simultaneous determination of antazoline and its metabolite hydroxyantazoline (ANT-OH) in human plasma using dispersive Solid Phase Extraction (d-SPE) with magnetic molecularly imprinted polymers (mag-MIPs) [3].
Workflow: Antazoline and Metabolite Extraction
Step-by-Step Instructions:
Q1: My antazoline signal is low and irreproducible. What should I check first? This is a classic sign of matrix effect. First, run a post-column infusion experiment to confirm ion suppression. Then, focus on your sample clean-up. Switching from a simple protein precipitation to a method that actively removes phospholipids, like the Targeted Phospholipid Depletion or Magnetic MIP d-SPE methods described above, will likely resolve the issue [1] [3].
Q2: I need to quantify both the parent drug and its metabolites. How can I ensure my method is selective? Antazoline has a complex metabolic pathway. To ensure selectivity:
Q3: Are there any simpler spectrophotometric methods if I don't have access to LC-MS? Yes, for the analysis of pharmaceutical formulations (like eye drops) containing antazoline in combination with other drugs (e.g., naphazoline), chemometric methods can be used. Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) can resolve severely overlapping UV spectra without physical separation, making them a cost-effective alternative for quality control [5].
This guide helps you diagnose and fix common issues that affect the linearity of your calibration curves.
| Problem & Symptoms | Potential Causes | Corrective Actions & Solutions |
|---|
| Non-linearity at High Concentrations [1]
• Curve plateaus or curves over.
• Back-calculated concentrations for high standards are inaccurate. | • Instrument detector saturation. [1]
• Presence of multiplicative matrix effects. [2] | • Dilute samples and standards to remain within the instrument's verified linear range. [3]
• Use a non-linear regression model (e.g., quadratic) if justified and validated. [4] [5] |
| High Variance at Low Concentrations [4]
• Large %RE for low-concentration standards.
• Poor precision at the LLOQ. | • Heteroscedasticity: larger absolute errors at high concentrations dominate the regression. [4] [3]
• Contamination in blanks or low-level standards. [3] | • Apply weighted least squares linear regression (e.g., 1/x, 1/x²) to balance the influence of all data points. [4] [5]
• Use high-purity reagents and ensure a clean sample introduction path. [3] |
| Consistent, Significant Y-Intercept [6]
• The calibration curve has a statistically significant non-zero intercept. | • Additive interference from the sample matrix (e.g., endogenous compounds). [2]
• Background signal or contamination not fully accounted for by the blank. [3] | • Do not force the curve through the origin if the intercept is statistically significant. Use the model y = a + bx. [6]
• Improve sample cleanup to remove interferents.
• Consider the standard addition method to compensate for matrix effects. [5] |
| Outliers and Poor Overall Fit [4] [5]
• One or two points deviate significantly from the curve.
• High %RE and a poor residual plot pattern. | • Pipetting or volumetric preparation errors. [2]
• Poor chromatography or instrument instability for a specific run. [4] | • Identify outliers using residual plots and statistical tests (e.g., lack-of-fit). [7] [5]
• Remove an outlier only if justified by a documented cause (e.g., pipetting error) and a minimum of six non-zero standards remain. [4] |
Q1: My correlation coefficient (R²) is 0.999. Does this prove my calibration curve is linear? A: No, an R² value close to 1 is necessary but not sufficient to prove linearity. [4] [7] [8] A high R² can mask systematic biases, especially at the ends of the calibration range. You must also examine the residual plot (which should show random scatter) and the percent relative error (%RE) of back-calculated concentrations to confirm linearity. [7]
Q2: Should I force my calibration curve to go through the origin (zero)? A: Only if it is statistically justified. [6] To decide, perform a regression on the data without forcing zero. If the calculated y-intercept is less than one standard error away from zero, you may force the curve through the origin. If the intercept is significant, forcing it through zero can introduce substantial errors, particularly at low concentrations. [6]
Q3: When should I use weighted regression? A: Weighted regression is crucial when your data exhibits heteroscedasticity—when the variance or spread of the data points is not constant across the concentration range. [4] This is common in bioanalytical methods (e.g., LC-MS/MS) with a wide dynamic range. Using a weighting factor (like 1/x or 1/x²) ensures that both high and low concentrations contribute equally to the regression line, improving accuracy at the lower end. [4] [5]
Q4: How many calibration standards are sufficient? A: A minimum of five to six non-zero calibration standards is recommended to reliably establish a calibration curve. [1] [6] [9] Using fewer points may not adequately define the linear relationship or detect non-linearity.
This protocol outlines the key steps for generating a reliable calibration curve for a UV-Vis spectrophotometric method, adaptable for other techniques like HPLC.
y = a + bx).The workflow below summarizes the key decision points for assessing and addressing linearity.
Here are answers to specific issues you might encounter during Antazoline quantification:
Q1: How can I resolve spectral overlap when simultaneously quantifying Antazoline and Naphazoline in a mixture using UV-Vis spectroscopy?
Q2: What is a robust HPLC method for determining Benzalkonium Chloride (BKC) in an ophthalmic formulation that contains Antazoline?
For easy comparison, here are the core methodologies and their performance data presented in structured tables.
Table 1: Summary of Spectrophotometric-Chemometric Methods
| Parameter | PCR Method | PLS Method |
|---|---|---|
| Analytes | Antazoline (AN) & Naphazoline (NP) | Antazoline (AN) & Naphazoline (NP) |
| Wavelength Range | 200 - 400 nm | 200 - 400 nm |
| Spectral Interval | 1 nm | 1 nm |
| Optimal Components | 6 | 5 |
| % Recovery (AN) | 103.2 ± 2.3 | 104.9 ± 0.7 |
| % Recovery (NP) | 100.8 ± 3.3 | 101.8 ± 3.5 |
| Key Advantage | Resolves severe spectral overlap without separation | Resolves severe spectral overlap without separation |
Data derived from validation results applied to a commercial pharmaceutical product [1].
Table 2: Summary of HPLC Method for Excipient Analysis
| Parameter | Specification |
|---|---|
| Analyte | Benzalkonium Chloride (C-12 & C-14 homologs) |
| Formulation | Ophthalmic solutions containing Antazoline/Tetrahydrozoline |
| Column | HiQ-Sil C18 (4.6 mm x 150 mm, 5µm) |
| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 5.0; 0.2 M) = 70 : 30 (v/v) |
| Detection Wavelength | 262 nm |
| Linearity Range (C-12) | 0.03 - 0.10 mg/ml (r² = 0.9999) |
| Linearity Range (C-14) | 0.01 - 0.05 mg/ml (r² = 0.9979) |
Method details as published for a specific HPLC application [2].
The following diagram, defined using the DOT language, illustrates the standard workflow for developing and applying a chemometric model for Antazoline quantification, integrating the troubleshooting and protocol information above.
Figure 1: Chemometric quantification workflow for Antazoline in mixtures.
This workflow shows the process from initial calibration to final analysis. The critical step is the construction of the PCR or PLS model, which allows you to bypass the challenge of spectral overlap [1].
For a deeper understanding of the data processing in the "Build Chemometric Model" step, the following diagram outlines the logical flow within the PCR/PLS algorithms.
Figure 2: Logic of chemometric algorithms for concentration prediction.
The power of PCR and PLS lies in their ability to decompose the complex, overlapping spectral data into new, simpler variables (scores and loadings) that effectively capture the underlying patterns related to the concentration of each analyte [1].
| Method Name | Principle of Operation | Analytical Mode | Linear Range (AN) | Linear Range (TZ) | Key Advantage / Note |
|---|---|---|---|---|---|
| Dual Wavelength Method [1] | Measures absorbance difference at two wavelengths where the other component's absorbance is equal | UV-Vis Spectrophotometry | Information missing | Information missing | Minimal data manipulation [1] |
| Vierordt's Method [1] | Solves simultaneous equations using absorbance & absorptivity at each drug's λmax | UV-Vis Spectrophotometry | Information missing | Information missing | A classical, straightforward method [1] |
| Ratio Difference Method [1] | Measures amplitude difference in ratio spectra at two selected wavelengths | UV-Vis Spectrophotometry | Information missing | Information missing | Effective for binary mixtures [1] |
| Derivative of Ratio Spectra [1] | Measures peak amplitude of the first derivative of the ratio spectra | UV-Vis Spectrophotometry | Information missing | Information missing | Good for resolving spectral overlap [1] |
| Ratio Subtraction (RSM) & Extended Ratio Subtraction (EXRSM) [2] | RSM for TZ; EXRSM for components with extended spectra (like AN) | UV-Vis Spectrophotometry | 3.0–30.0 μg/mL | 5.0–45.0 μg/mL | Provides an alternative to liquid chromatography [2] |
| Synchronous Spectrofluorimetry with Derivative [3] | Derivatization with Dansyl Chloride, followed by synchronous scanning & 2nd derivative treatment | Spectrofluorimetry | 0.5–12.0 μg/mL | 0.5–10.0 μg/mL | High sensitivity, green method [3] |
Here is a closer look at the procedures for some of the key methods.
The following workflow outlines the general steps for the classical and ratio-based methods used to analyze the binary mixture [1] [2].
Key Steps Explained [1]:
This method offers high sensitivity and is recognized for its green attributes [3]. The experimental workflow is as follows:
Key Steps Explained [3]:
Antihistamines are classified by their selectivity for the Histamine H1 receptor and their tendency to interact with other biological targets. The table below summarizes the key differences between antazoline and other antihistamines.
| Feature | First-Generation Antihistamines (e.g., Antazoline, Diphenhydramine, Chlorpheniramine) | Second-Generation & Newer Antihistamines (e.g., Desloratadine, Fexofenadine, Levocetirizine) |
|---|---|---|
| H1 Receptor Selectivity | Low selectivity; primary action is on H1 receptors, but they frequently interact with other receptors [1]. | High selectivity for the H1 receptor; minimal interaction with other receptor types [1]. |
| Other Receptors Affected | Muscarinic (acetylcholine), alpha-adrenergic, and serotonin receptors [1] [2]. Also, cardiac ion channels (e.g., hERG), leading to QT prolongation for some [3]. | Minimal to no interaction with muscarinic, adrenergic, or serotonin receptors [1] [2]. Newer agents are designed to avoid cardiac channels like hERG [3]. |
| Blood-Brain Barrier (BBB) Penetration | High penetration, leading to central nervous system (CNS) effects like sedation, drowsiness, and impaired cognition [1] [2]. | Limited or no penetration, making them non-sedating or minimally sedating [1] [3]. |
| Mechanism of Action | Inverse agonists that stabilize the H1 receptor in its inactive state [1] [3]. | Inverse agonists with a similar core mechanism but different molecular interactions that enhance selectivity [3]. |
A structural understanding helps clarify why these selectivity differences exist. Research shows that while all H1-antihistamines act as inverse agonists, their specific binding interactions within the receptor's pocket determine their selectivity and side effect profile [1] [3].
The diagram below illustrates the shared mechanism of inverse agonism and the key structural difference that leads to the poor selectivity of first-generation drugs.
Diagram: Mechanism of H1 Receptor Inverse Agonism and Off-Target Binding. This diagram shows that both histamine and antihistamines bind to the H1 receptor, but have opposite effects. A key characteristic of first-generation antihistamines is their additional, undesired binding to other receptor types, which causes their typical side effects.
Antazoline stands out among first-generation antihistamines due to its pronounced class Ia antiarrhythmic properties [4] [5]. This has led to its use in some countries for the pharmacological cardioversion of recent-onset atrial fibrillation (AF), despite it not being approved for this use in the US [6].
For researchers, profiling a compound's antihistamine activity and selectivity involves several established experimental tiers.
Diagram: Workflow for Profiling Antihistamine Activity and Selectivity. This workflow outlines the key experimental stages, from initial molecular screening to in vivo validation, used to determine a compound's potency, selectivity, and physiological effects.
In Vitro Binding and Functional Assays
Structural Analysis
In Vivo and Ex Vivo Models
For drug development, this case highlights that while improving H1 receptor selectivity and minimizing CNS penetration are primary goals (as seen with second-generation drugs), understanding and potentially exploiting off-target activities can also open unique therapeutic avenues.
The table below summarizes key experimental data comparing the histamine H1 receptor inhibition potency of antazoline and emedastine.
| Parameter | Antazoline | Emedastine | Experimental Context |
|---|---|---|---|
| H1-Receptor Binding Affinity (Dissociation Constant, Kd) | 32-39 nmol/L [1] | 1-3 nmol/L [1] | Ligand binding assays on human conjunctival epithelial cells [1]. |
| Inhibition of Histamine-Stimulated PI Turnover (IC₅₀) | Not precisely stated; significantly less potent than emedastine [1] | 1-3 nmol/L [1] | Measurement of phosphatidylinositol (PI) turnover in human conjunctival epithelial cells [1]. |
| Inhibition of IL-6 Secretion (IC₅₀) | Not precisely stated; significantly less potent than emedastine [1] | 1-3 nmol/L [1] | Cytokine (IL-6) secretion assay in human conjunctival epithelial cells [1]. |
| Relative Potency (In Vivo) | 1 (Reference) [2] [3] | 5,813 times more potent [2] [3] | Topical ocular inhibition of histamine-induced vascular permeability in guinea pigs, 30 mins post-dose [2] [3]. |
| Functional vs. Binding Discrepancy | Less potent in functional assays than predicted from binding affinity [1] | Potency in functional assays aligns with high binding affinity [1] | Comparison of H1-binding affinity vs. actual inhibition of cytokine secretion [1]. |
| Key Mechanism | Histamine H1-receptor antagonist [1] [4] | Potent and highly selective Histamine H1-receptor antagonist [2] [5] | Preclinical in vitro and in vivo studies [2] [5]. |
The data in the table above is derived from several key experimental methodologies that are standard in pharmacology research.
Ligand Binding Assays
Phosphatidylinositol (PI) Turnover Assay
Cytokine Secretion Assay
In Vivo Vascular Permeability Model
The following diagram illustrates the cellular signaling pathway of histamine and the points of inhibition for H1 receptor antagonists like antazoline and emedastine.
This pathway highlights that both antazoline and emedastine work by competitively blocking the histamine H1 receptor. This prevents histamine from initiating the signaling cascade that leads to both the immediate allergic symptoms (itching, redness) and the later-phase inflammatory response (cytokine release) [1] [6] [4]. The core difference lies in their potency and selectivity at this receptor.
The experimental data clearly establishes emedastine as a superior antihistamine to antazoline in terms of H1 receptor inhibition potency and selectivity. This pharmacological profile supports its clinical use as a potent topical agent for relieving the symptoms of allergic conjunctivitis.
The following table consolidates key experimental data and performance metrics for various methods as reported in the literature.
| Method Category | Specific Method Name | Analytes (Binary Mixture) | Linear Range (µg/mL) | Reported Accuracy (% Recovery) | Key Performance Metrics |
|---|---|---|---|---|---|
| Classical Methods | Dual Wavelength [1] [2] | AN and Tetryzoline (TZ) | Information missing | Information missing | Successfully applied to commercial dosage form; simple, minimal data manipulation [1] [2]. |
| Vierordt's Method (Simultaneous Equation) [1] [2] | AN and Tetryzoline (TZ) | Information missing | Information missing | Suitable for devices without advanced software; uses absorptivity values at λmax [1] [2]. | |
| Ratio Spectra Methods | Ratio Difference [1] [2] | AN and Tetryzoline (TZ) | Information missing | Information missing | Requires division and derivatization steps; effective for severely overlapping spectra [1] [2]. |
| First Derivative of Ratio Spectra [1] [2] | AN and Tetryzoline (TZ) | Information missing | Information missing | Measures peak amplitudes of derivative ratio spectra [1] [2]. |
| | Ratio Subtraction (RSM) & Extended Ratio Subtraction (EXRSM) [3] | AN and Tetrahydrozoline (TZ) | AN: 3.0-30.0 TZ: 5.0-45.0 | Information missing | Linear calibration curves; successfully applied to combined dosage form without pre-separation [3]. | | Chemometric Methods | Partial Least Squares (PLS) & Principal Component Regression (PCR) [4] | AN and Naphazoline (NP) | AN: 60-150 mg/L NP: 2.0-40 mg/L | PLS: AN 104.9% ± 0.73, NP 101.8% ± 3.5 PCR: AN 103.2% ± 2.3, NP 100.8% ± 3.3 | Resolves severe spectral overlap; high accuracy and precision matching HPLC results [4]. |
Here is a deeper dive into the methodologies behind the compared techniques.
These methods are foundational and rely on direct measurements of absorbance without complex mathematical transformations of the spectral data [2].
These are more modern techniques that involve dividing the absorption spectrum of the mixture by the spectrum of a standard concentration of one of the components. This manipulation simplifies the resolution of overlapping spectra [1] [3].
These multivariate calibration techniques use full spectral data to build predictive models, making them powerful for analyzing complex mixtures with severe overlap [4].
The following diagram illustrates a logical workflow to guide the selection of an appropriate analytical method based on your specific requirements.
When deciding on a method, consider these practical aspects:
| Feature | Antazoline | Ranolazine |
|---|---|---|
| Primary Indication | Rapid cardioversion of recent-onset AF (<48 hours) [1] [2] [3] | Prevention of AF; conversion of AF (often as add-on therapy) [4] [5] [6] |
| Common Clinical Setting | Emergency department [2] [3] | Post-cardiac surgery; patients with structural heart disease [4] [5] [6] |
| Typical Route | Intravenous (IV) bolus [1] [2] [3] | Oral [4] [5] [6] |
| Reported Efficacy | 68-85% conversion to sinus rhythm [2] [3] | 34-56% reduction in post-operative AF risk; effective as add-on to amiodarone [4] [5] [6] |
| Mechanism of Action | Class Ia antiarrhythmic (sodium channel blocker); prolongs atrial refractory period [1] [2] | Inhibits late sodium current and peak INa; atrial-selective action [5] [6] |
| Onset of Action | Rapid (within minutes, median ~16 minutes) [1] [3] | Varies by formulation and use case [5] |
| Common Safety Profile | Generally good; mild hypotension, hot flushes [1] [2] | Generally good; well-tolerated even in patients with structural heart disease [5] [6] |
For researchers, the specific methodologies from key studies provide critical context for the data.
The efficacy data for antazoline largely comes from real-world registries and retrospective analyses conducted in emergency settings [2] [3].
The evidence for ranolazine spans meta-analyses of its use for prevention and as an add-on therapy.
Understanding the distinct pharmacological pathways of these drugs is key for application in drug development.
The diagram above illustrates the different pathways through which each drug exerts its antiarrhythmic effects.
| Method | Compared Against (Reference Method) | Key Performance Data | Application in Formulation |
|---|
| Chemometric UV/Vis (PLS & PCR) [1] | Reference HPLC method [1] | Accuracy (% Recovery): 104.9% (PLS) & 103.2% (PCR) for AN. Linearity: 60-150 mg/L for AN. [1] | Eye drops (with Naphazoline) [1] | | Stability-Indicating HPLC [2] | Not explicitly stated; validated per ICH guidelines [2] | Accuracy (% Recovery): 97.9 - 102.7%. Precision (RSD%): < 0.92%. [2] | Ophthalmic solutions (with Tetrahydrozoline) [2] | | Spectrofluorimetric [3] | Official methods (statistically equivalent) [3] | Linearity: 0.5-12.0 µg/mL for AN. Greenness: Assessed as a green method. [3] | Ophthalmic formulation (with Xylometazoline) [3] | | Ratio Subtraction UV/Vis (EXRSM & RSM) [4] | Classical two-wavelength method; proposed as an alternative to LC [4] | Linearity: 3.0-30.0 µg/mL for AN. Validation: Per ICH requirements. [4] | Pharmaceutical form (with Tetrahydrozoline) [4] | | RP-HPLC [5] | Spectrophotometric method (no significant difference found) [5] | Linearity: 2.01-7.5 µg/mL for AN. LOD: 0.66 µg/mL. [5] | Pharmaceutical pomade (with multiple other actives) [5] |
For researchers seeking to implement or evaluate these methods, here are the detailed experimental protocols for two key approaches: the robust Stability-Indicating HPLC and the sophisticated Chemometric UV/Vis method.
This method is detailed for simultaneous determination of Antazoline (ANT) and Tetrahydrozoline (TET) in ophthalmic solutions and is fully validated per ICH guidelines, making it suitable for stability studies [2].
Chromatographic Conditions:
Workflow: The analytical process involves preparing standard and sample solutions, setting up the HPLC system with the specified parameters, injecting the solutions, and analyzing the chromatograms for quantification.
This method is ideal for the rapid, simultaneous determination of Antazoline (AN) and Naphazoline (NP) in eye drops without a prior separation step, overcoming significant spectral overlap [1].
Instrumentation & Software:
Procedure:
When selecting a method for your project, consider the following insights from the research:
The following table summarizes the metabolites of Antazoline (ANT) as identified in a 2020 study using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The main Phase I metabolites are M1 and M2, with several Phase II conjugates also characterized [1].
| Metabolite ID | Biotransformation Reaction | Key Fragments / Notes |
|---|---|---|
| M1 | Cleavage of C-N bond, removal of phenyl [1]. | Main Phase I metabolite [1]. |
| M2 | Hydroxylation in the para position of the phenyl substituent [1]. | Main Phase I metabolite; potential for different pharmacological activity [1]. |
| M3 | M2 conjugated with glucuronic acid (O-glucuronide) [1]. | - |
| M4 | ANT directly conjugated with glucuronic acid (N-glucuronide) [1]. | - |
| M5 | M2 conjugated with glucuronic acid (N-glucuronide) [1]. | - |
| M6 | M2 hydroxylated and then glucuronidated and methylated [1]. | - |
| MW351 | M1 conjugated with glucuronic acid (N-glucuronide) [1]. | - |
| MW361 | M2 conjugated with sulfuric acid (sulfate) [1]. | - |
| MW475 | M2 with cleaved imidazole ring, hydrated, and conjugated with glucuronic acid [1]. | - |
| MW485 | A Phase I metabolite, methylated and glucuronidated [1]. | - |
| MW487b | M2 hydroxylated, then glucuronidated and methylated [1]. | - |
The table below compares two advanced analytical techniques used in the extraction and determination of antazoline and its key metabolite, hydroxyantazoline (ANT-OH).
| Method | Application & Objective | Core Principle / Material | Key Performance Metrics / Advantages |
|---|
| Magnetic MIP-DSPE [2] | Extraction of ANT & ANT-OH from human plasma prior to LC-MS analysis. | Uses core-shell magnetic nanoparticles with molecularly imprinted polymers (MIPs) for highly selective recognition of ANT and ANT-OH. | - Heterogeneous binding sites for ANT-OH (Kd(1)=0.319 µg/L, Bmax(1)=0.240 µg/g; Kd(2)=34.6 µg/L, Bmax(2)=5.82 µg/g).
Recent research has focused on characterizing Antazoline's ADME (Absorption, Distribution, Metabolism, Excretion) parameters to build a Physiologically Based Pharmacokinetic (PBPK) model. Key in vitro findings are summarized below [4] [5].
| Parameter | Finding / Value | Experimental System / Note |
|---|---|---|
| Protein Binding | Fraction unbound (fu) = 0.586 (less than 50% bound) [4] [5]. | Human plasma; control (Warfarin) showed >99% binding, validating the method [4] [5]. |
| Blood/Plasma Ratio | 1.18 [5] | Slight preference for blood cells [5]. |
| Metabolic Stability | Hepatocytes CL~int~: 21.1 µL/min/10⁶ cells; HLM CL~int~: 97.4 µL/min/mg [4] [5]. | Human hepatocytes (HH) & Human liver microsomes (HLM) [4] [5]. |
| Primary CYP Enzymes | CYP2D6 (major), CYP2C19 (minor) [1] [4]. | cDNA-expressed human CYP enzymes (Bactosomes). Half-life with CYP2D6 was 0.56 min, vs. 51 min with CYP2C19 [4] [5]. |
| Phase II Metabolism | No significant glucuronidation observed for tested UGT isoforms (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) [4] [5]. | Recombinant UGT enzymes [4] [5]. |
Based on the identified metabolites, the primary metabolic pathways of antazoline can be visualized as follows. Glucuronidation is the leading Phase II reaction [1].
This diagram illustrates that antazoline undergoes two primary Phase I transformations: rapid hydroxylation (mainly via CYP2D6) to form M2, and cleavage to form M1. These products then undergo various Phase II conjugations, predominantly glucuronidation, to form water-soluble metabolites for excretion [1] [4].
The existing data provides a foundational understanding, but several areas require further investigation to enable a comprehensive comparative guide:
| Method Type | Key Compounds Determined | Separation/ Analysis Details | Linear Range (ANT HCl) | LOD (ANT HCl) | Key Validation Results |
|---|
| UV/Vis with Multivariate Calibration [1] | Antazoline (AN), Naphazoline (NP) | Spectral range 200-400 nm; PCR & PLS algorithms | Not specified (concentration ranges for calibration set: 60–150 mg/L for AN) [1] | Not specified | Accuracy (% Recovery): • PCR: 103.2 ± 2.3 (AN), 100.8 ± 3.3 (NP) • PLS: 104.9 ± 0.73 (AN), 101.8 ± 3.5 (NP) Agreement: Results showed excellent agreement with a reference HPLC method. [1] | | Stability-Indicating RP-HPLC [2] | EPD, NPZ, ANT, CLO | Column: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) Mobile Phase: 15 mM Phosphate buffer (pH 3.0):Methanol (Gradient) Flow Rate: 0.6 mL/min Detection: 210 nm | 2.01 - 7.5 μg/mL [2] | 0.66 μg/mL [2] | The method was validated and results were compared with a spectrophotometric method; no significant differences were found between the two methods. [2] | | Derivative Spectrophotometry [2] | EPD, NPZ, ANT, CLO | ANT Measurement: First-order derivative amplitude at 254 nm (n=13) CLO Measurement: Colorimetric detection at 540 nm | 2.79 - 30 μg/mL [2] | 0.92 μg/mL [2] | Method was validated for the simultaneous determination of all four components in a pharmaceutical pomade. [2] |
Here is a detailed breakdown of the methodologies for the key techniques cited.
This method is designed for analyzing antazoline and naphazoline in mixtures without physical separation.
This method separates and quantifies antazoline alongside three other active ingredients and is stability-indicating.
The following diagrams outline the general workflows for the two main analytical approaches described.
Figure 1: Stability-Indicating RP-HPLC Method Workflow
Figure 2: Multivariate Spectrophotometric Calibration Workflow
Irritant